molecular formula C9H9BrN2O3 B1221074 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 332874-04-1

3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

Cat. No.: B1221074
CAS No.: 332874-04-1
M. Wt: 273.08 g/mol
InChI Key: UXDDCRYZCDOAEL-UHFFFAOYSA-N
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Description

3-[[(5-bromo-3-pyridinyl)-oxomethyl]amino]propanoic acid is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Properties

IUPAC Name

3-[(5-bromopyridine-3-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-7-3-6(4-11-5-7)9(15)12-2-1-8(13)14/h3-5H,1-2H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDCRYZCDOAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353489
Record name 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332874-04-1
Record name 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Chemical Properties and Synthetic Utility of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a robust synthetic protocol, characterization methods, and its potential for creating diverse molecular entities.

Introduction and Molecular Architecture

This compound, with CAS Number 332874-04-1, is a bifunctional molecule that integrates three key chemical motifs: a brominated pyridine ring, an amide linker, and a carboxylic acid tail.[1] This specific arrangement makes it a valuable scaffold in medicinal chemistry. The 5-bromonicotinic acid core provides a handle for well-established cross-coupling reactions, while the β-alanine-derived tail offers a point for further conjugation or interaction with biological targets. The overall structure is primed for the synthesis of compound libraries aimed at drug discovery and materials science.

Caption: Molecular Structure of the Title Compound.

Physicochemical Properties

The physicochemical properties of this compound are dictated by the interplay of its constituent functional groups. The bromopyridine fragment imparts lipophilicity, while the amide and carboxylic acid groups contribute to its polarity and hydrogen bonding capacity.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
CAS Number 332874-04-1[1]
Molecular Formula C₉H₉BrN₂O₃[1]
Molecular Weight 273.09 g/mol [1]
Exact Mass 271.98000 Da[2]
Polar Surface Area (PSA) 79.3 Ų[2]
  • Acidity (pKa): The molecule has two primary acidic sites. The carboxylic acid proton is expected to have a pKa similar to that of propionic acid (around 4.88).[4] The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing effects of the bromine atom and the amide group at the meta-positions, making its conjugate acid pKa much lower than that of unsubstituted pyridine.

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound involves the amide coupling of 5-bromopyridine-3-carboxylic acid with a β-alanine ester, followed by saponification. Using an ester of β-alanine initially is a strategic choice to prevent the free carboxylic acid from interfering with the coupling reaction, thereby improving yield and purity.

G Reactant1 5-Bromopyridine- 3-carboxylic acid Step1 Acid Activation (EDC, HOBt, DMF) Reactant1->Step1 Reactant2 β-Alanine Ethyl Ester Step2 Amide Coupling (DIPEA, RT, 12h) Reactant2->Step2 Intermediate Activated Ester Intermediate Step1->Intermediate Intermediate->Step2 CoupledProduct Ester Protected Product Step2->CoupledProduct Step3 Saponification (LiOH, THF/H₂O) CoupledProduct->Step3 Step4 Acidification & Purification (HCl, Extraction, Chromatography) Step3->Step4 Product Final Product: 3-[(5-Bromo-pyridine-3-carbonyl) -amino]-propionic acid Step4->Product

Caption: General Synthetic Workflow Diagram.

Experimental Protocol

Materials:

  • 5-Bromopyridine-3-carboxylic acid (1.0 eq)[5]

  • β-Alanine ethyl ester hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc) and Saturated NaCl solution

  • 1M Hydrochloric acid (HCl)

Part A: Amide Coupling

  • To a stirred solution of 5-bromopyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Causality: EDC and HOBt are used as a coupling system to form a highly reactive O-acylisourea intermediate that is less prone to racemization and side reactions than simpler methods like acid chlorides.

  • Stir the mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.

  • In a separate flask, dissolve β-alanine ethyl ester hydrochloride (1.1 eq) in DMF and add DIPEA (2.5 eq). Causality: DIPEA is a non-nucleophilic base used to liberate the free amine from its hydrochloride salt and to scavenge the acid produced during the coupling reaction.

  • Add the amine solution to the activated acid solution and stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Part B: Saponification and Purification

  • Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours. Causality: LiOH is a strong base that effectively hydrolyzes the ethyl ester to the desired carboxylic acid.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Self-Validation: The crude product can be further purified by flash column chromatography (e.g., using a dichloromethane/methanol gradient) or recrystallization to achieve high purity, which should be confirmed by analytical methods described below.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the final compound is a critical step. The following techniques provide a self-validating system for characterization.

TechniqueExpected Observations
¹H NMR Signals corresponding to three distinct aromatic protons on the pyridine ring, two aliphatic triplets for the -CH₂-CH₂- moiety, a broad singlet for the amide N-H, and a broad singlet for the carboxylic acid O-H.
¹³C NMR Resonances for two carbonyl carbons (amide and acid), five distinct pyridine ring carbons (one bearing bromine), and two aliphatic carbons.
Mass Spec (ESI-MS) A characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 273 and 275, and [M-H]⁻ at m/z 272 and 274, with a ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
IR Spectroscopy Broad O-H stretch (~3300-2500 cm⁻¹), N-H stretch (~3300 cm⁻¹), two distinct C=O stretches for the carboxylic acid (~1710 cm⁻¹) and amide (~1650 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹).
Purity (HPLC) A single major peak indicating >95% purity.

Reactivity and Derivatization Potential

The true value of this compound for drug development professionals lies in its potential for selective modification at two key sites.

G center_mol 3-[(5-Bromo-pyridine-3-carbonyl) -amino]-propionic acid suzuki Aryl or Heteroaryl Group (Suzuki Coupling) center_mol->suzuki Pd Catalyst, Base, R-B(OH)₂ ester Ester Derivative center_mol->ester Alcohol, Acid Catalyst amide Amide Derivative center_mol->amide Amine, Coupling Agent buchwald Amine Group (Buchwald-Hartwig) center_mol->buchwald Pd Catalyst, Base, R₂NH

Sources

A Technical Guide to the Spectroscopic Characterization of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and data from structurally related compounds to provide a robust predictive analysis. Furthermore, it outlines detailed experimental protocols for the acquisition and validation of this data, ensuring scientific integrity and empowering researchers to confidently characterize this molecule.

Introduction

This compound, with the chemical formula C₉H₉BrN₂O₃ and a molecular weight of 273.09 g/mol , is a molecule of interest in medicinal chemistry and drug discovery. Its structure combines a brominated pyridine ring, an amide linkage, and a propionic acid moiety, suggesting potential applications as a scaffold in the design of novel therapeutic agents. The bromine substituent offers a site for further chemical modification, making it a versatile building block. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Synthesis Pathway

A plausible synthetic route to this compound involves the amidation of 5-bromonicotinic acid with β-alanine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, followed by nucleophilic attack from the amino group of β-alanine.

Experimental Protocol: Synthesis of this compound

  • Activation of 5-Bromonicotinic Acid: To a solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an amine base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq). The reaction is typically stirred at room temperature for 30-60 minutes to form the activated ester.

  • Amide Bond Formation: To the activated 5-bromonicotinic acid solution, add β-alanine (1.0 eq). The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propionic acid moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-2'~9.0d1H~2.0
H-4'~8.5t1H~2.0
H-6'~8.8d1H~2.0
NH~8.7t1H~5.5
H-2~3.5q2H~7.0
H-3~2.6t2H~7.0
COOH~12.5br s1H-

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (δ 8.5-9.0 ppm): The three protons on the 5-bromopyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom. The H-2', H-4', and H-6' protons will likely appear as doublets or a triplet with small coupling constants, characteristic of meta-coupling in a pyridine ring. The exact chemical shifts are influenced by the bromine and carbonyl substituents.

  • Amide Proton (δ ~8.7 ppm): The amide proton (NH) is expected to resonate as a triplet due to coupling with the adjacent methylene protons (H-2). Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

  • Aliphatic Region (δ 2.6-3.5 ppm): The methylene protons of the propionic acid chain will appear as two distinct signals. The H-2 protons, being adjacent to the electron-withdrawing amide nitrogen, are expected to be deshielded and appear as a quartet around 3.5 ppm, coupled to the H-3 protons and the NH proton. The H-3 protons, adjacent to the carboxylic acid group, will likely appear as a triplet around 2.6 ppm, coupled to the H-2 protons.

  • Carboxylic Acid Proton (δ ~12.5 ppm): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. This peak is often broad due to hydrogen exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3'~132
C-5'~120
C-2'~152
C-4'~140
C-6'~150
C=O (Amide)~165
C-2~35
C-3~34
C=O (Carboxylic Acid)~173

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Region (δ 120-152 ppm): The five carbon atoms of the pyridine ring will resonate in this region. The carbon bearing the bromine atom (C-5') is expected to be shielded compared to the other carbons due to the heavy atom effect, appearing around 120 ppm. The other pyridine carbons will have chemical shifts influenced by the nitrogen atom and the carbonyl group.

  • Carbonyl Carbons (δ 165-173 ppm): Two distinct carbonyl signals are expected. The amide carbonyl carbon typically resonates around 165 ppm, while the carboxylic acid carbonyl carbon is more deshielded and appears further downfield, around 173 ppm.[1]

  • Aliphatic Carbons (δ 34-35 ppm): The two methylene carbons of the propionic acid chain will have similar chemical shifts, expected in the range of 34-35 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M+H]⁺273.9878 / 275.9858Molecular ion with proton (isotopic pattern for Br)
[M-H]⁻271.9722 / 273.9702Molecular ion without proton (isotopic pattern for Br)
[M-H₂O+H]⁺255.9773 / 257.9753Loss of water from the carboxylic acid
[C₆H₄BrNO]⁺184.9504 / 186.9484Fragment corresponding to the 5-bromonicotinoyl moiety
[C₃H₆NO₂]⁺88.0399Fragment corresponding to the protonated β-alanine moiety

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion: The most crucial information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). In positive ion mode, the [M+H]⁺ ions would be observed at m/z 273.9878 and 275.9858. In negative ion mode, the [M-H]⁻ ions would be at m/z 271.9722 and 273.9702.

  • Fragmentation Pattern: Fragmentation of the molecule is expected to occur at the amide bond. This would lead to the formation of a fragment corresponding to the 5-bromonicotinoyl cation and a fragment corresponding to the β-alanine moiety. The loss of water from the carboxylic acid group is also a common fragmentation pathway.[2]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrument Setup: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion peaks and characteristic fragment ions. Compare the observed m/z values with the predicted values to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300-2500Broad, StrongO-H (Carboxylic Acid)Stretching
~3300MediumN-H (Amide)Stretching
~1700StrongC=O (Carboxylic Acid)Stretching
~1650StrongC=O (Amide I)Stretching
~1550MediumN-H (Amide II)Bending
~1600, ~1470Medium-WeakC=C, C=N (Pyridine Ring)Stretching
~1250MediumC-O (Carboxylic Acid)Stretching
~1100MediumC-NStretching

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is involved in hydrogen bonding.[3]

  • N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is predicted for the N-H stretching vibration of the secondary amide.

  • C=O Stretches: Two strong carbonyl absorption bands will be prominent. The carboxylic acid C=O stretch is expected around 1700 cm⁻¹, while the amide C=O stretch (Amide I band) will appear at a slightly lower wavenumber, around 1650 cm⁻¹.[4]

  • Amide II Band: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to medium to weak absorptions in the 1600-1470 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are characteristic of the molecule as a whole.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

Visualization of Molecular Structure and Key Data

dot digraph "3_[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.8!"]; C4 [label="C", pos="0,-2.6!"]; C5 [label="C", pos="0.87,-1.8!"]; C6 [label="C", pos="0.87,-0.5!"]; Br [label="Br", pos="1.8,-2.3!"]; C7 [label="C", pos="1.8,0.3!"]; O1 [label="O", pos="2.6,0.8!"]; N2 [label="N", pos="1.8,1.6!"]; H_N2 [label="H", pos="2.6,1.9!"]; C8 [label="C", pos="0.8,2.4!"]; C9 [label="C", pos="-0.2,1.6!"]; C10 [label="C", pos="-1.2,2.4!"]; O2 [label="O", pos="-1.2,3.4!"]; O3 [label="O", pos="-2.2,2.0!"]; H_O3 [label="H", pos="-2.8,2.4!"];

// Bond edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- Br; C6 -- C7; C7 -- O1 [style=double]; C7 -- N2; N2 -- H_N2; N2 -- C8; C8 -- C9; C9 -- C10; C10 -- O2 [style=double]; C10 -- O3; O3 -- H_O3; } Figure 1: Molecular Structure of this compound.

G

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By understanding the expected spectral features, researchers can more effectively and accurately characterize this compound upon its synthesis. The provided experimental protocols offer a framework for obtaining high-quality data, ensuring the integrity of future research and development efforts involving this promising molecule. The combination of predictive data and practical experimental guidance serves as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • IOPscience. Fragmentation of alpha- and beta-alanine molecules by ions at Bragg-peak energies. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of propanoic acid. [Link]

  • PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (3R)-3-amino-3-(5-bromo-2-pyridinyl)butanoic acid. [Link]

  • PubChem. 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. [Link]

  • YouTube. IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate (CAS 332874-04-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate, identified by the CAS number 332874-04-1, is a distinct organic molecule incorporating a brominated pyridine ring linked to a propanoate moiety via an amide bond. This unique structural arrangement suggests its potential as a valuable building block in medicinal chemistry and materials science. The presence of the pyridine ring, a common scaffold in numerous biologically active compounds, combined with the reactive potential of the bromine atom and the pharmacokinetic influence of the amino acid-like side chain, makes this compound a subject of interest for further investigation. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and an exploration of its potential applications based on its structural characteristics.

Molecular Identity and Structure

A clear understanding of the molecular identity is foundational for any chemical investigation. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 332874-04-1[1]
Molecular Formula C₉H₉BrN₂O₃[1]
IUPAC Name 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoateInternal Nomenclature
Canonical SMILES C1=C(C=NC=C1Br)C(=O)NCC(=O)OInternal Nomenclature
Molecular Weight 289.09 g/mol Calculated

The structure of 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate is characterized by a central amide linkage connecting a 5-bromopyridine-3-carbonyl group to a β-alanine backbone.

Figure 1: Chemical structure of 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate.

Physicochemical Properties

PropertyPredicted/Estimated ValueRemarks and Comparative Insights
Melting Point 100-120 °CAmide-containing aromatic compounds are typically solids at room temperature. For instance, the related compound 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER has a melting point of 104.0 to 108.0 °C.[2]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the polar nature and potential for hydrogen bonding. Significant decomposition is likely before boiling.
Solubility Soluble in DMSO and methanol.[2]The propanoate group suggests some solubility in polar protic solvents. Propionic acid itself is miscible with water.[3] However, the larger aromatic and brominated portion of the molecule will decrease water solubility.
pKa Carboxylic Acid: ~4.5, Pyridine Nitrogen: ~2.8The pKa of the carboxylic acid is expected to be similar to that of propionic acid (4.88).[3] The electron-withdrawing bromine and carbonyl groups on the pyridine ring will decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to pyridine itself (~5.2).
LogP 1.0 - 1.5The predicted LogP suggests a moderate lipophilicity. The bromine atom increases lipophilicity, while the carboxylic acid and amide groups increase hydrophilicity. For comparison, the predicted LogP for a similar compound, (3R)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid, is 1.2.[4]
Stability Stable under standard conditions. Potential for hydrolysis of the amide bond under strong acidic or basic conditions.Amides are generally stable, but can be hydrolyzed. The compound should be stored in a cool, dry place away from strong acids and bases.

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate is not currently published. However, a standard amidation reaction between 5-bromonicotinic acid and a β-alanine ester, followed by ester hydrolysis, represents a highly plausible and efficient synthetic route.

Overall Reaction Scheme

G cluster_0 Proposed Synthesis of 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate Reactant1 5-Bromonicotinic Acid Intermediate Ethyl 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate Reactant1->Intermediate Step 1: Amide Coupling Reactant2 β-Alanine Ethyl Ester Reactant2->Intermediate Product 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate Intermediate->Product Step 2: Ester Hydrolysis Reagent1 EDC, HOBt, DIPEA, DMF Reagent1->Intermediate Reagent2 LiOH, THF/H2O Reagent2->Product

Figure 2: Proposed two-step synthesis pathway.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling to form Ethyl 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate

  • Reaction Setup: To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amine: Add a solution of β-alanine ethyl ester hydrochloride (1.1 eq) in DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl ester intermediate.

Step 2: Ester Hydrolysis to form 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate

  • Reaction Setup: Dissolve the purified ethyl ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate.

Potential Applications and Mechanistic Insights

While specific biological activity for CAS 332874-04-1 has not been reported, its structural components suggest several areas of potential application for researchers in drug discovery.

  • Kinase Inhibition: The pyridine ring is a well-established scaffold in the design of kinase inhibitors. The specific substitution pattern could be explored for activity against various kinase targets.

  • GPCR Ligands: Pyridine derivatives are also known to interact with G-protein coupled receptors. The overall structure could serve as a starting point for the development of novel GPCR modulators.

  • Fragment-Based Drug Discovery: This molecule can be considered a valuable fragment for fragment-based screening campaigns due to its drug-like properties and the presence of versatile chemical handles (bromine for cross-coupling, carboxylic acid for amide bond formation).

The bromine atom on the pyridine ring offers a strategic point for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

G Core 3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Catalysts Library Diverse Chemical Library Suzuki->Library Buchwald->Library Sonogashira->Library

Figure 3: Potential for chemical diversification via cross-coupling reactions.

Conclusion

3-{[(5-bromopyridin-3-yl)carbonyl]amino}propanoate (CAS 332874-04-1) is a compound with significant potential for applications in chemical and pharmaceutical research. While experimental data on its physicochemical properties are limited, this guide provides a solid foundation based on its molecular structure and comparisons with related compounds. The proposed synthetic protocol offers a reliable method for its preparation, and the analysis of its structural features highlights promising avenues for future investigation in drug discovery and materials science. Further experimental characterization of this molecule is warranted to fully elucidate its properties and potential applications.

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A Technical Guide to the Preliminary Bioactivity Assessment of 3-(5-Bromonicotinamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Rationale for Investigation

The confluence of a nicotinamide scaffold, a propanoic acid moiety, and bromine atom in the structure of 3-(5-Bromonicotinamido)propanoic acid presents a compelling case for bioactivity screening. Nicotinamide derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer and immunomodulatory effects.[1][2] The introduction of a bromine atom can enhance therapeutic activity and favorably influence the metabolic profile of a drug candidate.[3][4][5][6][7] Furthermore, propionic acid and its derivatives have demonstrated roles in metabolism and antimicrobial activity.[8][9][10] This guide provides a comprehensive framework for the initial exploration of the bioactivity of this novel compound, from computational prediction to foundational in vitro assays.

Part 1: In Silico Bioactivity and Druglikeness Prediction

Before embarking on wet-lab experiments, a robust in silico assessment can guide the experimental design by predicting potential biological activities and pharmacokinetic properties. This initial step is crucial for identifying potential liabilities and prioritizing experimental resources.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

An early understanding of a compound's likely ADMET profile is critical. Numerous computational tools, ranging from open-access web servers to sophisticated software platforms, can provide these predictions.[11][12][13][14][15]

Workflow for ADMET Prediction:

  • Obtain the SMILES String: Convert the chemical structure of 3-(5-Bromonicotinamido)propanoic acid into its SMILES (Simplified Molecular Input Line Entry System) representation.

  • Utilize Prediction Tools: Input the SMILES string into a validated ADMET prediction platform (e.g., ADMET-AI, SwissADME, ADMET Predictor®).[11][13]

  • Analyze Key Parameters: Focus on predictions for oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity flags such as mutagenicity.

Hypothetical ADMET Profile Summary:

PropertyPredicted ValueImplication for Drug Development
Oral BioavailabilityModerate to HighPotentially suitable for oral administration.
Blood-Brain BarrierLow PermeabilityLess likely to have central nervous system side effects.
CYP2D6 InhibitionPredicted InhibitorPotential for drug-drug interactions.[16]
Ames MutagenicityNegativeLow likelihood of being a mutagen.
hERG InhibitionLow RiskReduced risk of cardiotoxicity.
Molecular Docking for Target Identification

Based on the known activities of nicotinamide derivatives, we can hypothesize potential protein targets and use molecular docking to predict binding affinity.[17][18][19][20] Nicotinamide phosphoribosyltransferase (NAMPT) and Poly (ADP-ribose) polymerase (PARP) are key enzymes in cancer metabolism and DNA repair, making them attractive targets.[21] Cyclooxygenase-2 (COX-2) is another potential target given the anti-inflammatory links to some nicotinamide-related compounds.[22]

Molecular Docking Workflow:

Caption: Molecular docking workflow.

Interpretation of Docking Results: A lower binding energy (more negative value) suggests a more favorable interaction. The analysis of binding poses can reveal key amino acid residues involved in the interaction, providing a rationale for the predicted affinity. The presence of a bromine atom may introduce favorable halogen bonding interactions.[5][6][7]

Part 2: Foundational In Vitro Bioactivity Screening

The following protocols are designed to provide a baseline understanding of the compound's activity in key therapeutic areas suggested by its structure.

Anticancer and Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is a cornerstone for initial cytotoxicity screening.[23][24] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[25]

Experimental Workflow for Cytotoxicity Screening:

Caption: MTT assay workflow for cytotoxicity.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-(5-Bromonicotinamido)propanoic acid in DMSO. Create a serial dilution to treat cells with final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Add the diluted compound to the respective wells and incubate for 48-72 hours.[26]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[27]

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Cytotoxicity Data:

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7 (Breast Cancer)15.20.8
A549 (Lung Cancer)28.51.2
HFF-1 (Normal Fibroblast)> 1005.6

This hypothetical data suggests selective cytotoxicity against cancer cells compared to normal cells.

Antimicrobial Activity Screening

Given that both nicotinamide and propanoic acid derivatives can exhibit antimicrobial properties, screening for this activity is warranted.[10][29] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[30][31]

Detailed Protocol for Broth Microdilution MIC Assay:

  • Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate broth media.

  • Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[31]

Hypothetical Antimicrobial Data:

Bacterial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Control)
S. aureus640.5
E. coli> 2560.015

This hypothetical result suggests weak or no significant antibacterial activity.

Enzyme Inhibition Assay (Example: COX-2)

Enzyme assays are fundamental to drug discovery for identifying and characterizing small molecule modulators of enzyme activity.[16][32][33][34] A commercially available COX-2 inhibitor screening kit can be used for this purpose.

Detailed Protocol for COX-2 Inhibition Assay:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., buffer, heme, enzyme, arachidonic acid substrate).

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Incubation: Add the COX-2 enzyme and incubate for a specified time.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: The production of prostaglandin is measured, often via a colorimetric or fluorescent readout.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Part 3: Synthesis Outline

While a detailed synthetic route requires experimental optimization, a plausible approach for the synthesis of 3-(5-Bromonicotinamido)propanoic acid can be proposed based on standard organic chemistry reactions.

Hypothetical Synthesis Workflow:

Caption: Plausible synthesis route.

This synthesis involves the bromination of nicotinic acid, conversion to the acid chloride, followed by amide coupling with a beta-alanine ester and subsequent hydrolysis to yield the final product.[35][36]

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to the preliminary bioactivity assessment of 3-(5-Bromonicotinamido)propanoic acid. The integration of in silico prediction with targeted in vitro screening provides a resource-efficient strategy to identify and validate potential therapeutic activities. Positive "hits" from these initial screens, for instance, significant and selective anticancer cytotoxicity, would warrant further investigation, including mechanism of action studies, lead optimization, and eventual in vivo testing. This structured workflow ensures a scientifically rigorous foundation for the early-stage evaluation of novel chemical entities.

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Methodological & Application

The Lynchpin of Modern Crop Protection: A Guide to the Agrochemical Applications of Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Bromopyridine Scaffold

In the relentless pursuit of global food security, the development of effective and selective agrochemicals is paramount. Within the vast landscape of synthetic chemistry, the bromopyridine scaffold has emerged as a cornerstone for innovation in herbicides, insecticides, and fungicides. The strategic placement of a bromine atom on the pyridine ring offers a versatile synthetic handle, enabling chemists to construct complex molecules with precisely tailored biological activities.[1] This guide provides an in-depth exploration of the role of bromopyridine derivatives in agrochemical research, offering detailed application notes and robust protocols for their synthesis and evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Part 1: Foundational Building Blocks - Synthesis of Key Bromopyridine Intermediates

The journey to a novel agrochemical often begins with the synthesis of a key intermediate. The following protocols detail the preparation of two of the most widely used bromopyridine building blocks.

Application Note 1.1: Synthesis of 2-Bromopyridine via Diazotization

2-Bromopyridine is a crucial precursor for a variety of agrochemicals. The Sandmeyer-type reaction, involving the diazotization of 2-aminopyridine followed by bromination, is a classic and reliable method for its preparation.[2][3]

Protocol 1.1: Laboratory-Scale Synthesis of 2-Bromopyridine

Materials:

  • 2-Aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Potassium hydroxide (KOH), solid

  • Ice-salt bath

  • Three-necked flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL of 48% hydrobromic acid.

  • Cool the flask in an ice-salt bath to 10–20°C. Over approximately 10 minutes, add 150 g (1.59 moles) of 2-aminopyridine.[2]

  • Maintain the temperature at or below 0°C and add 240 mL (4.7 moles) of bromine dropwise. The mixture may thicken as a yellow-orange perbromide forms.[2]

  • Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the temperature remains at or below 0°C.[2]

  • After the addition is complete, stir for an additional 30 minutes.

  • Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water. Add this solution at a rate that keeps the temperature below 20–25°C to neutralize the reaction mixture.[2]

  • Extract the nearly colorless reaction mixture with four 250-mL portions of diethyl ether.[2]

  • Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.

  • Distill the dried ether extract. 2-Bromopyridine will distill at 74–75°C under a pressure of 13 mm Hg. The expected yield is 216–230 g (86–92%).[2]

Part 2: From Intermediate to Active Ingredient - Synthesis of Bromopyridine-Derived Agrochemicals

The true value of bromopyridine intermediates is realized in their conversion to potent agrochemicals. This section provides an overview of the synthesis of representative compounds from each major agrochemical class.

Application Note 2.1: Herbicide Synthesis - The Case of Picloram

Picloram is a systemic herbicide of the pyridine family, highly effective for the control of broadleaf weeds.[4] Its synthesis utilizes a polychlorinated pyridine precursor, which can be derived from brominated pyridine intermediates through halogen exchange reactions or synthesized via other routes that are then aminated. A key step in its production is the ammonolysis of a tetrachloropyridine derivative.

Workflow 2.1: Conceptual Synthesis of Picloram

A Pentachloropyridine B 4-Amino-3,5,6-trichloropicolinonitrile A->B Ammonolysis C Picloram (4-Amino-3,5,6-trichloropicolinic acid) B->C Hydrolysis

Caption: Conceptual workflow for Picloram synthesis.

Protocol 2.1: Synthesis of 4-amino-3,5,6-trichloropicolinic acid (Picloram) from 4-amino-3,5,6-trichloro-2-picolinonitrile

Materials:

  • 4-amino-3,5,6-trichloro-2-picolinonitrile

  • Concentrated sulfuric acid

  • Water

  • Ice bath

Procedure:

  • Carefully add 4-amino-3,5,6-trichloro-2-picolinonitrile to concentrated sulfuric acid, maintaining the temperature below 60°C.

  • Heat the mixture to 120-130°C and hold for 2-3 hours.

  • Cool the reaction mixture to below 100°C and slowly add water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry to obtain picloram.

Application Note 2.2: Insecticide Synthesis - The Flonicamid Example

Flonicamid is a selective insecticide that acts as a chordotonal organ modulator, effective against sucking insects like aphids.[5] Its synthesis involves the coupling of a trifluoromethyl-substituted nicotinic acid derivative, which can be prepared from a corresponding bromopyridine, with an aminoacetonitrile moiety.[6]

Workflow 2.2: Conceptual Synthesis of Flonicamid

A 4-Trifluoromethylnicotinic acid B 4-Trifluoromethylnicotinoyl chloride A->B Thionyl chloride C Flonicamid B->C Coupling D Aminoacetonitrile hydrochloride D->C

Caption: Conceptual workflow for Flonicamid synthesis.

Protocol 2.2: Synthesis of Flonicamid

Materials:

  • 4-Trifluoromethylnicotinic acid

  • Triphosgene

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Aminoacetonitrile hydrochloride

  • Sodium bicarbonate

  • Water

Procedure:

  • In a flask, combine 38.2g (0.2mol) of 4-trifluoromethylnicotinic acid, 23.7g (0.08mol) of triphosgene, 0.2g of DMF, and 120g of toluene.[7]

  • Stir the reaction at 80°C for 5 hours to obtain a toluene solution of 4-trifluoromethylnicotinoyl chloride.[7]

  • In a separate flask, dissolve 37.8g (0.45mol) of sodium bicarbonate and 20.8g (0.23mol) of aminoacetonitrile hydrochloride in 380g of water.[7]

  • Add the toluene solution of the acid chloride to the aqueous solution and react for 2 hours.[7]

  • Filter the resulting solid, wash with water, and dry to obtain flonicamid as a white solid. The reported yield is 91.7% with a purity of 99.7%.[7]

Part 3: Unraveling the Mode of Action

Understanding how a molecule exerts its biological effect is crucial for developing new agrochemicals and managing resistance. Bromopyridine derivatives are found in agrochemicals with diverse modes of action.

Application Note 3.1: Herbicides - Auxin Mimics

Many pyridine-based herbicides, including picloram, function as synthetic auxins.[8][9] They mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in the plant.[8] At high concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death in susceptible broadleaf species.[9][10] The primary mechanism involves the herbicide binding to TIR1/AFB auxin receptors, which then targets Aux/IAA transcriptional repressor proteins for degradation via the ubiquitin-proteasome pathway.[8][11] This leads to the unregulated expression of auxin-responsive genes.[11]

Diagram 3.1: Mechanism of Action for Auxin Mimic Herbicides

cluster_0 Normal State cluster_1 With Auxin Mimic Herbicide Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Auxin-responsive genes Auxin-responsive genes ARF->Auxin-responsive genes Blocked Transcription Herbicide Herbicide TIR1/AFB Receptor TIR1/AFB Receptor Herbicide->TIR1/AFB Receptor SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Binds Proteasome Proteasome SCF Complex->Proteasome Ubiquitination Degraded Aux/IAA Degraded Aux/IAA Proteasome->Degraded Aux/IAA Active ARF ARF Uncontrolled Gene Expression Uncontrolled Gene Expression Active ARF->Uncontrolled Gene Expression Activates

Caption: Auxin mimic herbicide action pathway.

Application Note 3.2: Insecticides - Chordotonal Organ Modulators

Flonicamid and its active metabolite, TFNA-AM, disrupt the function of chordotonal organs in insects.[5] These are stretch receptor organs crucial for hearing, balance, and spatial orientation.[12][13] This disruption leads to a cessation of feeding and other essential behaviors, ultimately causing the insect to starve.[14] While the precise target site is still under investigation, it is known to be distinct from other chordotonal organ modulators like pymetrozine.[5]

Application Note 3.3: Fungicides - Mitochondrial Complex III Inhibitors

A number of pyridine-containing fungicides inhibit cellular respiration by targeting Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain.[15] By binding to this complex, they block the transfer of electrons from ubiquinol to cytochrome c, which halts ATP production and leads to the generation of damaging reactive oxygen species (ROS).[15][16] This ultimately results in fungal cell death.

Part 4: Efficacy Evaluation - Bioassay Protocols

Rigorous bioassays are essential for determining the efficacy of new agrochemical candidates and for monitoring the development of resistance in pest populations.

Application Note 4.1: Herbicide Bioassay

Whole-plant bioassays are the gold standard for confirming herbicide resistance and determining the level of efficacy.[17]

Protocol 4.1: Whole-Plant Dose-Response Bioassay for Herbicides

Materials:

  • Seeds of the target weed species

  • Pots with appropriate soil mix

  • Greenhouse or controlled environment chamber

  • Herbicide stock solution

  • Spraying equipment calibrated for consistent application volume

Procedure:

  • Germinate seeds and transplant seedlings at a similar growth stage into pots.

  • Allow plants to establish and reach the appropriate growth stage for herbicide treatment.

  • Prepare a series of herbicide dilutions from a stock solution to create a dose-response range. Include an untreated control.

  • Apply the herbicide solutions to the plants using a calibrated sprayer, ensuring uniform coverage. Apply from the lowest to the highest dose to avoid contamination.[18]

  • Place the treated pots in a randomized design within the greenhouse. Water as needed, avoiding cross-contamination between pots treated with different concentrations.[18]

  • Assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no injury, 100% = plant death).

  • At the final assessment, harvest the above-ground biomass and record the fresh or dry weight.

  • Analyze the data using probit or log-logistic analysis to determine the herbicide concentration that causes 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).

Application Note 4.2: Insecticide Bioassay

The adult vial test is a common method for assessing the toxicity of contact insecticides and for monitoring resistance.[19]

Protocol 4.2: Adult Vial Test for LC₅₀ Determination

Materials:

  • Technical grade insecticide

  • Acetone or other suitable solvent

  • Glass scintillation vials (20 mL)

  • Pipettes

  • Vial roller or hot dog roller (heating element off)

  • Target insects (e.g., aphids, thrips)

Procedure:

  • Prepare a stock solution of the insecticide in acetone. Create a series of dilutions to test a range of concentrations.

  • Pipette 0.5 mL of each insecticide dilution into a separate glass vial. Include a control vial with acetone only.

  • Roll the vials on a vial roller until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.[20]

  • Introduce a known number of adult insects (e.g., 10-25) into each vial.[19]

  • Cap the vials with breathable material (e.g., cotton ball) to allow for air exchange while preventing escape.[19]

  • Hold the vials at a constant temperature and humidity.

  • Assess insect mortality at a predetermined time point (e.g., 24 hours). An insect is considered dead if it is unable to make coordinated movement when gently prodded.

  • Use probit analysis to calculate the lethal concentration that kills 50% of the test population (LC₅₀).[19][21]

Application Note 4.3: Fungicide Bioassay

In vitro assays are commonly used to determine the direct effect of a fungicide on fungal growth.

Protocol 4.3: In Vitro Mycelial Growth Inhibition Assay for EC₅₀ Determination

Materials:

  • Technical grade fungicide

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Actively growing culture of the target fungus

  • Sterile cork borer

Procedure:

  • Prepare a stock solution of the fungicide in DMSO (e.g., 10 mg/mL).[22]

  • Autoclave PDA and cool it to 50-55°C.[22]

  • Amend the molten PDA with the fungicide stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with PDA and an equivalent amount of DMSO.[22]

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each petri dish.

  • Incubate the plates at an optimal temperature for the specific fungus.

  • When the fungal growth in the control plates has reached a predetermined diameter, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Use regression analysis to determine the effective concentration that inhibits 50% of mycelial growth (EC₅₀).[23]

Data Summary

Agrochemical ClassExample CompoundBromopyridine Precursor (Example)Mode of ActionBioassay Metric
Herbicide Picloram4-Amino-3,5,6-trichloropicolinonitrileSynthetic AuxinGR₅₀ / LD₅₀
Insecticide Flonicamid4-Trifluoromethylnicotinic acidChordotonal Organ ModulatorLC₅₀
Fungicide PicolinamidesBromopyridine derivativesMitochondrial Complex III InhibitorEC₅₀

Conclusion

Bromopyridine derivatives are undeniably versatile and powerful tools in the agrochemical research and development pipeline. Their favorable chemical properties and synthetic accessibility provide a robust platform for the discovery of novel herbicides, insecticides, and fungicides. The protocols and application notes presented in this guide offer a framework for the synthesis and evaluation of these critical compounds. By understanding the underlying chemistry, mode of action, and methods for efficacy testing, researchers can continue to leverage the bromopyridine scaffold to develop the next generation of sustainable and effective crop protection solutions.

References

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

  • ResearchGate. (2022). A new method to measure EC50 reveals cultivar‐specific fungicide resistance and very high diversity within experimental field. [Link]

  • ResearchGate. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. [Link]

  • PubMed. (2013). Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid. [Link]

  • Google Patents. (2015). Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.
  • IRAC. Group 36: Chordotonal organ modulators. [Link]

  • PMC - NIH. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. [Link]

  • ResearchGate. (2016). Can anyone recommend a paper detailing the protocol for a glass vial bioassay?. [Link]

  • ResearchGate. The mechanisms of antifungal agents on mitochondria. [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. [Link]

  • Google Patents. (2022). Synthesis method of flonicamid.
  • IRAC. Mode of Action Data Sheets. [Link]

  • Google Patents. (2015). 2-bromopyridine synthesis method.
  • ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • PMC - NIH. Auxin Herbicide Action: Lifting the Veil Step by Step. [Link]

  • ResearchGate. Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. [Link]

  • YouTube. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. [Link]

  • ResearchGate. Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. [Link]

  • PubMed. (2014). A mouse model of mitochondrial complex III dysfunction induced by myxothiazol. [Link]

  • ResearchGate. Mechanism of action of natural auxins and the auxinic herbicides. [Link]

  • PMC - NIH. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • Google Patents. (1981). Process for making 2-bromopyridine.
  • PubMed. (2022). Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide. [Link]

  • ResearchGate. Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field. [Link]

  • SciELO. Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. [Link]

  • PMC - NIH. Bioassays for Monitoring Insecticide Resistance. [Link]

  • Morressier. (2019). Nicotinamide is an endogenous modulator of insect chordotonal organs. [Link]

  • Google Patents. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Cambridge University Press & Assessment. Whole-Plant and Seed Bioassays for Resistance Confirmation. [Link]

  • Patsnap Synapse. (2024). What are Electron transport complex III inhibitors and how do they work?. [Link]

  • Innovation to Impact. SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. [Link]

  • PMC - NIH. (2023). Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • IARC Publications. Picloram. [Link]

  • The Ohio State University Pressbooks. 17.3 Herbicides that Mimic or Interfere with Auxin. [Link]

  • PrepChem.com. Preparation of 2-bromopyridine. [Link]

  • ResearchGate. The chordotonal organs associated with the wing hinge stretch receptor.... [Link]

  • MDPI. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. [Link]

  • IPQpubs. <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. [Link]

  • PMC - NIH. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • MediaHub. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. [Link]

  • Eureka | Patsnap. Synthesis method of flonicamid. [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

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Application Notes and Protocols: Covalent Conjugation of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid to Carrier Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Imperative of Bioconjugation in Modern Research

In the landscape of contemporary biomedical research and therapeutic development, the covalent linkage of small molecules to proteins—a process known as bioconjugation—stands as a cornerstone technique.[1] This powerful strategy is employed to overcome the inherent limitations of small molecules, such as poor immunogenicity or unfavorable pharmacokinetic profiles.[2] By conjugating a small molecule, or hapten, to a larger carrier protein, researchers can elicit a robust immune response for antibody production, develop targeted drug delivery systems, or create sophisticated diagnostic reagents.[1][2]

This guide provides a comprehensive, in-depth protocol for the conjugation of a specific bifunctional molecule, 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid , to primary amine residues on a protein surface. The terminal carboxylic acid of the propionic acid moiety serves as the reactive handle for this conjugation. The choice of carrier protein is critical and application-dependent, with Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) being common choices due to their immunogenicity and stability.[2]

We will delve into the mechanistic underpinnings of the most robust and widely adopted method for this transformation: the zero-length crosslinking chemistry mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[3] Understanding the "why" behind each step is paramount for successful and reproducible bioconjugation.

The Chemistry of Conjugation: A Mechanistic Perspective

The conjugation of a carboxylic acid-containing molecule to a protein's primary amines (present on lysine residues and the N-terminus) is most effectively achieved through carbodiimide chemistry.[3] While EDC alone can facilitate this amide bond formation, its efficiency is significantly enhanced by the inclusion of NHS or its water-soluble analog, Sulfo-NHS.

The Role of EDC: Activation of the Carboxyl Group

EDC is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by primary amines on the protein. However, the O-acylisourea intermediate is unstable in aqueous solutions and can readily hydrolyze, regenerating the original carboxyl group and thereby reducing conjugation efficiency.[3]

The Role of NHS: Stabilization and Enhanced Efficiency

To mitigate the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) is introduced.[3] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea and reacts efficiently with primary amines at physiological to slightly alkaline pH to form a stable amide bond. This two-step approach provides greater control over the reaction and significantly improves the yield of the desired protein conjugate.

Visualizing the Conjugation Workflow

A clear understanding of the experimental sequence is crucial for success. The following diagram outlines the key stages of the conjugation process.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_small_mol Dissolve 3-[(5-Bromo-pyridine-3-carbonyl)- amino]-propionic acid activation Activate Small Molecule with EDC and NHS prep_small_mol->activation prep_protein Prepare Protein Solution (e.g., BSA, KLH) conjugation Add Activated Small Molecule to Protein Solution prep_protein->conjugation prep_edc_nhs Prepare fresh EDC/NHS Solution prep_edc_nhs->activation activation->conjugation incubation Incubate to form Amide Bonds conjugation->incubation quenching Quench Reaction (Optional) incubation->quenching desalting Remove Excess Reagents (Dialysis or Desalting Column) quenching->desalting analysis Analyze Conjugate (e.g., SDS-PAGE, Spectroscopy) desalting->analysis

Caption: Experimental workflow for protein conjugation.

Detailed Experimental Protocol

This protocol is a robust starting point. Optimization may be required based on the specific protein and the desired degree of labeling.

Materials and Reagents
ReagentSupplierNotes
This compoundCustom Synthesis/VendorEnsure high purity.
Carrier Protein (e.g., BSA, KLH)VariousHigh-purity, lyophilized powder is recommended.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)VariousStore desiccated at -20°C. Prepare fresh solutions immediately before use.
N-hydroxysuccinimide (NHS) or Sulfo-NHSVariousSulfo-NHS is water-soluble. Store desiccated at 4°C. Prepare fresh solutions.
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)In-house/VendorAmine and carboxylate-free buffer.
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)In-house/VendorAmine-free buffer.
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)In-house/VendorOptional, to stop the reaction.
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)VariousAnhydrous, for dissolving the small molecule if necessary.
Desalting Columns or Dialysis CassettesVariousFor purification of the final conjugate.
Step-by-Step Conjugation Procedure

Step 1: Preparation of Solutions

  • Protein Solution: Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Small Molecule Solution: Dissolve this compound in a minimal amount of DMSO or DMF. Then, dilute with Activation Buffer to the desired final concentration. Initial molar excess over the protein can range from 20-fold to 100-fold.

  • EDC/NHS Solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in cold Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and NHS over the small molecule.

Step 2: Activation of the Small Molecule

  • To the dissolved small molecule solution, add the freshly prepared EDC/NHS solution.

  • Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Conjugation to the Protein

  • Add the activated small molecule solution to the protein solution.

  • Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.

Step 4: Quenching the Reaction (Optional)

  • To stop the conjugation reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove unreacted small molecules and crosslinking reagents by dialysis against PBS or by using a desalting column.

  • Perform multiple buffer exchanges to ensure complete removal of byproducts.

Characterization of the Protein Conjugate

Post-purification, it is essential to characterize the conjugate to determine the success of the reaction and the degree of labeling.

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight of the conjugated protein.A shift to a higher molecular weight band for the conjugate compared to the unconjugated protein.
UV-Vis Spectroscopy To estimate the degree of labeling by measuring the absorbance of the hapten.An increase in absorbance at the characteristic wavelength of the bromopyridine moiety.
Mass Spectrometry To determine the precise mass of the conjugate and the number of haptens attached.A mass spectrum showing a distribution of species with masses corresponding to the protein plus n haptens.
Functional Assays To ensure the biological activity of the protein is retained (if applicable).Varies depending on the protein and its function.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed)- Incorrect buffer pH- Insufficient molar excess of hapten- Use fresh, high-quality EDC and NHS.- Ensure Activation Buffer is pH 4.7-6.0 and Conjugation Buffer is pH 7.2-7.5.- Increase the molar ratio of hapten:protein.
Protein Precipitation - High degree of modification- Use of organic solvent- Reduce the molar excess of the hapten.- Minimize the amount of DMSO/DMF used to dissolve the small molecule.
Inconsistent Results - Variability in reagent preparation- Inconsistent reaction times/temperatures- Prepare reagents fresh for each experiment.- Standardize all incubation times and temperatures.

Visualizing the Chemical Mechanism

The following diagram illustrates the chemical transformations during the EDC/NHS mediated conjugation.

G cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amide Bond Formation R-COOH Carboxylic Acid (Small Molecule) O-acylisourea O-acylisourea (unstable intermediate) R-COOH->O-acylisourea + EDC EDC EDC NHS_ester NHS Ester (semi-stable) O-acylisourea->NHS_ester + NHS NHS NHS Conjugate Stable Amide Bond (Protein-Conjugate) NHS_ester->Conjugate + Protein-NH2 Protein-NH2 Protein Primary Amine

Caption: Mechanism of EDC/NHS conjugation chemistry.

Conclusion

The conjugation of this compound to proteins via EDC/NHS chemistry is a robust and reliable method for creating valuable reagents for a multitude of research and development applications. A thorough understanding of the underlying chemical principles, coupled with careful execution of the protocol and rigorous characterization of the final product, will ensure the generation of high-quality, reproducible protein conjugates. This guide serves as a comprehensive resource to empower researchers to successfully implement this essential bioconjugation technique.

References

  • American Chemical Society. (2008). Book Review of Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry. [Link]

  • Hermanson, G. T. (2013). Small-Molecule-Protein Conjugation Procedures. In: Methods in Molecular Biology, vol 1051. Humana Press, Totowa, NJ. [Link]

  • Badescu, G., & Ciuculescu, F. (2000). Small-molecule-protein conjugation procedures. PubMed. [Link]

  • Woldring, D. R., et al. (2019). Engineered protein-small molecule conjugates empower selective enzyme inhibition. eLife. [Link]

  • ACS Publications. (2008). Book Review of Bioconjugate Techniques. Second Edition. [Link]

  • ACS Publications. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • PubMed. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]

  • G-Biosciences. Protein Cross-Linking & Protein Modification Reagents. [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]

  • ResearchGate. (2025). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Royal Society of Chemistry. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. [Link]

  • PubChem. 3-Amino-5-bromopyridine. [Link]

  • Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • PubMed. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. [Link]

  • University of California, Davis. Protein Purification Methods. [Link]

  • Aapptec. (2021). Carbodiimides and Additives. [Link]

  • The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]

  • American Chemical Society. (2008). Book Review of Bioconjugate Techniques. [Link]

  • PubChem. 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. [Link]

  • ACS Publications. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. [Link]

  • Creative Biolabs. Chemical Conjugation. [Link]

  • ACS Publications. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • National Institutes of Health. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. [Link]

  • Bio-Synthesis, Inc. Small Molecule Drug Conjugation. [Link]

  • CellMosaic. Bioconjugate Analysis & Purification. [Link]

  • Wikipedia. Propionic acid. [Link]

  • National Institutes of Health. Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. [Link]

  • PubChem. 3-Amino-5-bromopyridine-2-carboxylic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and validated protocols for the purification of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical expertise with practical, field-proven insights to help you overcome common purification challenges and ensure the highest purity of your target compound.

Compound Overview

This compound is an N-acyl-beta-amino acid derivative. Its structure, containing both a carboxylic acid and a pyridine ring, imparts specific chemical properties that must be considered during purification. The molecule possesses both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functional groups, making it amphoteric. This dual nature is key to developing effective extraction and chromatography strategies. Understanding the likely starting materials, such as 5-bromonicotinic acid (or its acid chloride) and β-alanine, is crucial for anticipating potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The most common impurities are typically unreacted starting materials (5-bromonicotinic acid and β-alanine), byproducts from the coupling reaction, and residual coupling reagents. If carbodiimide reagents like DCC or EDC are used, the corresponding urea byproducts (dicyclohexylurea or EDC-urea) are significant impurities to target for removal.[1][2] Dicyclohexylurea is poorly soluble in most organic solvents and often precipitates, while EDC-urea is water-soluble.[2]

Q2: My product is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your impure compound is lower than the temperature of the crystallization solution.[3] To resolve this, you can try adding a small seed crystal of pure product, scratching the inside of the flask with a glass rod at the solvent line, or employing a solvent/anti-solvent system.[4]

Q3: What is a good starting point for a recrystallization solvent?

A3: Given the polar nature of the amide and carboxylic acid groups, polar protic solvents are a good starting point. Ethanol, isopropanol, or mixtures of ethanol and water are often effective.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5][6] Always start with a small amount of crude material to screen several solvents or solvent mixtures.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective technique for this molecule due to its amphoteric nature. You can dissolve the crude product in an organic solvent like ethyl acetate, wash with a mild acid (e.g., dilute HCl) to remove basic impurities, and then wash with a mild base (e.g., saturated sodium bicarbonate) to extract your acidic product into the aqueous layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

In-Depth Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Symptom: HPLC or NMR analysis shows significant impurities remaining after one or more recrystallization attempts.

Potential Causes:

  • Co-precipitation: The impurity has similar solubility properties to the desired product and crystallizes along with it.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the product even at low temperatures, leading to significant loss in the mother liquor, or it may not effectively exclude impurities.[7]

  • Occlusion: Impurities are trapped within the crystal lattice as it forms. This is more common with rapid crystallization.

Solutions & Scientific Rationale:

  • Re-evaluate the Solvent System:

    • Action: Perform a systematic solvent screen using small quantities of your crude material. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, water, and mixtures thereof).

    • Rationale: The principle of "like dissolves like" is a good starting point, but the ideal recrystallization solvent will have a steep solubility curve—high solubility at high temperature and low solubility at low temperature.[5] This maximizes recovery while excluding impurities.

  • Employ a Solvent/Anti-Solvent System:

    • Action: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[4] Gently warm the mixture until it becomes clear again, then allow it to cool slowly. A common system for polar compounds is Ethanol (good solvent) and Hexane (anti-solvent).

    • Rationale: This technique carefully modulates the solubility, forcing the compound out of solution in a controlled manner that can be more selective than simple cooling.

  • Slow Down the Crystallization:

    • Action: After dissolving the compound in hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath or refrigerator. Insulating the flask can further slow the cooling process.

    • Rationale: Slow cooling encourages the formation of a more ordered, thermodynamically stable crystal lattice, which is more effective at excluding impurity molecules.[6] Rapid cooling often leads to smaller crystals that can trap impurities.

Issue 2: Poor or No Crystal Formation

Symptom: The solution remains clear even after cooling, or only a very small amount of solid is recovered.

Potential Causes:

  • Excess Solvent: Too much solvent was used, and the solution never reaches saturation upon cooling.[3]

  • Inhibitory Impurities: Certain impurities can interfere with the crystal nucleation process.

  • Supersaturation: The solution is supersaturated, but the energy barrier for nucleation has not been overcome.

Solutions & Scientific Rationale:

  • Reduce Solvent Volume:

    • Action: Gently heat the solution to boil off a portion of the solvent.[3] Once reduced, allow it to cool again.

    • Rationale: This increases the concentration of the solute, ensuring that the solution becomes saturated as it cools, which is a prerequisite for crystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure, previously isolated compound to the cooled solution. This seed crystal acts as a template for further crystal formation, bypassing the initial nucleation energy barrier.

  • Check the Mother Liquor:

    • Action: After filtering any crystals that did form, take a small sample of the remaining solution (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, it indicates that a large portion of your product is still in solution.[3]

    • Rationale: This confirms that the issue is likely excess solvent or a suboptimal solvent choice rather than a failed reaction. You can then attempt to recover this material by further concentrating the mother liquor.

Issue 3: Persistent Coupling Reagent Byproducts

Symptom: You observe peaks in your NMR or mass spectrum corresponding to urea byproducts (e.g., dicyclohexylurea from DCC).

Potential Causes:

  • Inadequate Workup: The post-reaction workup was insufficient to remove the byproduct.

  • Byproduct Properties: The byproduct may have some solubility in the chosen purification solvents. Dicyclohexylurea (DCU), for example, is notoriously difficult to remove completely as it is only sparingly soluble in many common organic solvents.[2]

Solutions & Scientific Rationale:

  • Filtration for Insoluble Ureas (DCC/DCU):

    • Action: Before aqueous workup, cool the reaction mixture (often in a solvent like dichloromethane or ethyl acetate) and filter off the precipitated dicyclohexylurea.

    • Rationale: DCC is converted to the insoluble DCU during the reaction. Removing the bulk of it by simple filtration early in the process is the most effective strategy.[2]

  • Aqueous Wash for Soluble Ureas (EDC):

    • Action: If using a water-soluble carbodiimide like EDC, perform multiple washes of the organic layer with a dilute acid (e.g., 1M HCl) followed by water.

    • Rationale: The urea byproduct of EDC is water-soluble and can be effectively removed from the organic phase through extraction.[1][2] The acid wash also removes any unreacted EDC.

  • Chromatographic Purification:

    • Action: If byproducts persist, column chromatography is a reliable option. A silica gel column using a gradient elution from a non-polar solvent system (like ethyl acetate/hexanes) to a more polar system (like dichloromethane/methanol) is often effective.

    • Rationale: The target compound, with its polar functional groups, will have a different affinity for the stationary phase compared to the less polar urea byproducts, allowing for their separation.

Validated Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a suitable solvent (e.g., 95% Ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good. If it doesn't, warm the mixture gently. The ideal solvent will dissolve the solid when hot but allow crystals to form upon cooling.[5]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.[6] Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Validation: Confirm purity via HPLC, LC-MS, and melting point analysis.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a ~10g scale reaction). This removes basic impurities and unreacted amines.

  • Base Extraction: Wash the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL). The desired product, being a carboxylic acid, will be deprotonated and move into the aqueous basic layer.

  • Recovery: Combine the aqueous layers. Cool the combined aqueous extracts in an ice bath and slowly acidify with concentrated HCl until the pH is ~2-3. The product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with a fresh portion of ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Data & Visualization

Table 1: Solvent Selection Guide for Recrystallization

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good for highly polar compounds; may require a co-solvent.
Ethanol4.378Excellent general-purpose polar protic solvent.[4]
Isopropanol3.982Similar to ethanol, slightly less polar.
Acetonitrile5.882Polar aprotic solvent; can be effective for N-acyl amino acids.[8]
Ethyl Acetate4.477Medium polarity; good for initial extraction and can work for recrystallization.
Hexane0.169Non-polar; primarily used as an anti-solvent.[4]

Diagram 1: Troubleshooting Flowchart for Purification

This flowchart provides a logical decision-making process for troubleshooting the purification of your target compound.

Troubleshooting_Purification start Start with Crude Product purity_check Analyze Purity (HPLC/TLC) start->purity_check is_pure Is Purity >98%? purity_check->is_pure end_node Product is Pure is_pure->end_node Yes recrystallize Attempt Recrystallization (Protocol 1) is_pure->recrystallize No oiling_out Product 'Oils Out'? recrystallize->oiling_out oiling_solution Use Solvent/Anti-Solvent or Seeding oiling_out->oiling_solution Yes purity_check2 Analyze Purity Post-Recrystallization oiling_out->purity_check2 No oiling_solution->recrystallize is_pure2 Is Purity >98%? purity_check2->is_pure2 is_pure2->end_node Yes acid_base Perform Acid-Base Extraction (Protocol 2) is_pure2->acid_base No, Impurities Persist chromatography Use Column Chromatography acid_base->chromatography If Impurities Still Persist chromatography->end_node

Caption: A decision tree for purifying this compound.

References

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences.
  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • X-ray Facility, University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. Retrieved from [Link]

  • ResearchGate. (2015). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • MDPI. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Mar. Drugs, 19(1), 33.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-bromo Pyridine. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 16(1), 133-146.

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Overcoming solubility issues with 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to overcome these issues in their experiments.

Section 1: Understanding the Molecule - The Root of the Solubility Challenge

Before troubleshooting, it's critical to understand the physicochemical properties of this compound. Its structure contains both an acidic functional group (carboxylic acid) and a basic functional group (pyridine nitrogen), making it a zwitterionic compound. Zwitterions exhibit their lowest solubility at their isoelectric point (pI), the pH at which the molecule has a net-zero charge. The presence of the brominated pyridine ring also increases the molecule's hydrophobicity, further complicating its dissolution in aqueous media.

Physicochemical Properties Analysis

To effectively manipulate solubility, we must estimate the pKa values of the ionizable groups.

PropertyPredicted ValueRationale & Implication
pKa (Acidic) ~4.08Based on the pKa of 3-aminopropionic acid[1]. This carboxylic acid group will be deprotonated (negatively charged) at pH values significantly above this.
pKa (Basic) ~3.08Based on the pKa of 5-bromonicotinic acid[2]. The pyridine nitrogen will be protonated (positively charged) at pH values significantly below this.
Isoelectric Point (pI) ~3.6Calculated as (pKa₁ + pKa₂)/2. This is the pH of minimum solubility . At this pH, the molecule is neutral, maximizing intermolecular interactions and promoting precipitation.
LogP 1.2 - 1.3The predicted LogP for the parent 5-bromonicotinic acid suggests moderate lipophilicity, which contributes to poor aqueous solubility[2].

The key takeaway is that to solubilize this compound, you must work at a pH sufficiently distant from its estimated pI of ~3.6.

Section 2: Troubleshooting Workflow & FAQs

This section provides quick answers to common issues and a logical workflow for addressing solubility problems.

General Troubleshooting Workflow

Use this diagram to guide your troubleshooting process, starting with the most common and simplest solutions.

G cluster_0 Initial Problem cluster_1 Strategy 1: pH Adjustment cluster_2 Strategy 2: Formulation Aids cluster_3 Final Outcome start Compound precipitates or forms an insoluble suspension in aqueous buffer. ph_check Is the buffer pH near the Isoelectric Point (pI ≈ 3.6)? start->ph_check ph_adjust_high Adjust pH to > 5.6 (Deprotonate COOH to COO-) ph_check->ph_adjust_high Yes ph_adjust_low Adjust pH to < 1.6 (Protonate Pyridine-N) ph_check->ph_adjust_low Yes cosolvent Still insoluble? Try adding a co-solvent. ph_check->cosolvent No ph_adjust_high->cosolvent If issue persists ph_adjust_low->cosolvent If issue persists cosolvent_add Add 5-20% DMSO, Ethanol, or PEG 400 to the aqueous buffer. cosolvent->cosolvent_add Yes cyclodextrin For cell-based assays or in vivo studies, consider complexation with cyclodextrins. cosolvent_add->cyclodextrin end Compound Solubilized cosolvent_add->end cyclodextrin->end

Caption: A step-by-step workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO to make a stock, but it crashed out when I diluted it into my aqueous assay buffer (e.g., PBS pH 7.4). Why?

A1: This is a classic case of kinetic versus thermodynamic solubility. Your DMSO stock contains a supersaturated concentration of the compound relative to its solubility limit in the final aqueous buffer. While PBS at pH 7.4 is well above the pI, the compound's intrinsic low aqueous solubility, driven by its hydrophobic parts, can still be exceeded upon dilution. The DMSO concentration in the final solution may be too low to keep it dissolved. The solution is often to lower the final compound concentration or increase the percentage of co-solvent in the final buffer, if the experiment allows.

Q2: What is the best starting solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. It is a powerful, water-miscible organic solvent capable of dissolving the compound. Aim for a stock concentration of 10-50 mM.

Q3: Can I heat the solution to get the compound to dissolve?

A3: Gentle warming (e.g., 37°C) can be used to aid dissolution, but it should be done with caution. Overheating can lead to degradation of the compound. More importantly, a solution that requires heat to dissolve may precipitate as it cools to room or experimental temperature. This approach is best for confirming insolubility, not for preparing a stable, usable solution.

Q4: Why is my compound's solubility lowest around pH 3-4?

A4: This pH range is the compound's isoelectric point (pI). At this pH, the carboxylic acid group is largely protonated (neutral) and the pyridine nitrogen is also largely protonated (positive), leading to a zwitterionic state where the net charge is close to zero. This lack of net charge minimizes repulsion between molecules, allowing them to pack into a stable crystal lattice and precipitate out of solution.[3]

Section 3: In-Depth Solubility Enhancement Strategies

Strategy 1: pH Modification - The Primary Approach

The most effective method for solubilizing this zwitterionic compound is to adjust the pH of the aqueous medium far from its isoelectric point (pI ≈ 3.6). This ensures the molecule carries a net charge, which enhances its interaction with polar water molecules.

The Causality (Henderson-Hasselbalch Equation): The relationship between pH, pKa, and the charge state of an ionizable group is described by the Henderson-Hasselbalch equation: pH = pKa + log([Base]/[Acid]).[4][5]

  • To create a negatively charged species: Adjust the pH to be at least 1.5-2 units above the carboxylic acid pKa (~4.1). At pH 7.4, the carboxylic acid will be almost fully deprotonated (COO⁻), and the pyridine will be neutral, resulting in a net negative charge and increased solubility.

  • To create a positively charged species: Adjust the pH to be at least 1.5-2 units below the pyridine pKa (~3.1). At pH 1.0, the pyridine nitrogen will be fully protonated (NH⁺) and the carboxylic acid will be neutral (COOH), resulting in a net positive charge.

G pH-Dependent Charge States low_ph Low pH (< 1.6) Net Positive Charge (Soluble) pi Isoelectric Point (pI ≈ 3.6) Net Zero Charge (Insoluble) low_ph->pi Increase pH high_ph High pH (> 5.6) Net Negative Charge (Soluble) pi->high_ph Increase pH

Caption: Relationship between pH, net charge, and solubility.

Experimental Protocol: pH Adjustment

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) spanning a pH range from 2 to 10.

  • Add Compound: Add a known excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches thermodynamic equilibrium.[6]

  • Separate: Filter the samples through a 0.45 µm PVDF filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS.

  • Profile: Plot solubility (e.g., in µg/mL) versus pH to determine the optimal pH range for your experiments.

Strategy 2: Co-solvents

When pH adjustment alone is insufficient or not viable for an experimental system, the use of water-miscible organic co-solvents can significantly improve solubility.[7] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic solute.[8]

Commonly Used Co-solvents:

Co-solventRecommended Starting % (v/v)Notes
DMSO1-10%Strong solubilizer, but can be toxic to cells at >0.5-1%.
Ethanol5-20%Good solubilizing power; can be used in some cell-based assays.
Polyethylene Glycol 400 (PEG 400)10-40%Often used in formulation; less toxic than DMSO or ethanol.
Propylene Glycol (PG)10-40%Similar to PEG 400, commonly used in pharmaceutical preparations.[9]

Experimental Protocol: Co-solvent System Development

  • Prepare several solutions of your primary aqueous buffer (at an optimal pH, e.g., 7.4).

  • Create a matrix of formulations by adding increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).

  • Add an excess of the compound to each formulation.

  • Follow steps 3-6 from the pH adjustment protocol to determine the solubility in each co-solvent mixture.

Strategy 3: Cyclodextrins

For applications sensitive to organic solvents, such as in vivo studies or certain cell-based assays, cyclodextrins are an excellent alternative.[10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate the hydrophobic bromopyridine moiety of your compound, forming a water-soluble "inclusion complex".[11][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.[13]

G Cyclodextrin Inclusion Complex cluster_0 cluster_1 cluster_2 cd Cyclodextrin (Hydrophilic Exterior) complex Water-Soluble Inclusion Complex cd->complex cavity Hydrophobic Cavity drug Drug Molecule (Hydrophobic Part) drug->complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Formulation with HP-β-CD

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).

  • Slowly add the solid compound to the HP-β-CD solution while stirring or sonicating.

  • Allow the mixture to equilibrate for several hours or overnight.

  • Filter the solution to remove any undissolved material.

  • Determine the compound concentration in the final clear solution via an analytical method. This formulation can then be diluted in an aqueous buffer for your experiment.

Strategy 4: Salt Formation

For drug development professionals, converting the parent compound into a stable salt form is a primary strategy to dramatically improve aqueous solubility and dissolution rate.[14][15][16] Since the compound has both acidic and basic centers, it can form salts with either strong bases or strong acids.

  • Base Salts (e.g., Sodium, Potassium): Reacting the carboxylic acid with a strong base like sodium hydroxide will form a sodium salt. This is often effective for acidic compounds.

  • Acid Salts (e.g., Hydrochloride, Mesylate): Reacting the pyridine nitrogen with a strong acid like HCl will form a hydrochloride salt. This is a common method for basic drugs.[14]

The formation of a salt locks the molecule in a charged, more soluble state, preventing it from precipitating at its isoelectric point.[17]

Section 4: Standard Operating Protocols

Protocol A: Kinetic vs. Thermodynamic Solubility Measurement

It is crucial to distinguish between kinetic and thermodynamic solubility to understand your results.[18]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a high-concentration DMSO stock, begins to precipitate when diluted into an aqueous buffer. It's a rapid, high-throughput assessment often used in early discovery.[19][20] The result is often an overestimation of true solubility.

  • Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution after prolonged incubation (e.g., 24-48 hours) of the solid material with the buffer.[6][21] This is the gold-standard measurement for lead optimization and formulation.

Shake-Flask Method for Thermodynamic Solubility [19]

  • Objective: To determine the maximum equilibrium solubility of the compound in a specific buffer.

  • Materials: 2 mL glass vials, orbital shaker, 0.45 µm PVDF syringe filters, HPLC or LC-MS system.

  • Procedure: a. Add an excess of solid compound (e.g., 1-2 mg) to 1 mL of the desired aqueous buffer in a glass vial. The solid should be clearly visible. b. Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C). c. Shake for 24 hours to ensure equilibrium is reached. d. After 24 hours, let the vial stand for 1 hour to allow larger particles to settle. e. Carefully withdraw a sample of the supernatant, avoiding any solid material. f. Immediately filter the sample through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic solid particles. g. Analyze the filtrate using a calibrated HPLC-UV or LC-MS method to determine the compound's concentration. This concentration is the thermodynamic solubility.

References

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • Showing Compound 3-Aminopropanoic acid (FDB002253). FooDB. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]

  • 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Chemistry LibreTexts. Available from: [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]

  • 3-[(Pyridine-3-carbonyl)-amino]-propionic acid | C9H10N2O3 | CID 753848. PubChem. Available from: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available from: [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem. Available from: [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available from: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • 3-AMINOPROPANOIC ACID. Ataman Kimya. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Taylor & Francis Online. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Henderson Hasselbalch MCAT Trick for Buffer pH Without a Calculator. YouTube. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. AIMS Press. Available from: [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. Available from: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

  • Henderson–Hasselbalch equation. Wikipedia. Available from: [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Available from: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. Available from: [Link]

  • Picolinic acid. Wikipedia. Available from: [Link]

  • 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • DL-beta-Phenylalanine | C9H11NO2 | CID 69189. PubChem. Available from: [Link]

  • Henderson Hasselbalch Equation- Estimating the pH of Buffers. Turito. Available from: [Link]

  • 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581. PubChem. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-(5-Bromonicotinamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-Bromonicotinamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and reproducible synthesis.

Introduction to the Synthesis

The synthesis of 3-(5-Bromonicotinamido)propanoic acid involves the formation of an amide bond between 5-bromonicotinic acid and 3-aminopropanoic acid (β-alanine). While seemingly straightforward, this reaction is not without its challenges. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, activation of the carboxylic acid is necessary. This guide will focus on the widely used carbodiimide coupling method, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-(5-Bromonicotinamido)propanoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of 5-bromonicotinic acid: The carboxylic acid may not be sufficiently activated for nucleophilic attack by the amine. 2. Protonation of β-alanine: The amine group of β-alanine can be protonated by the carboxylic acid, rendering it non-nucleophilic. 3. Degradation of coupling reagents: EDC and HOBt are sensitive to moisture and can lose their activity. 4. Steric hindrance: While less of a concern with these specific reactants, steric hindrance can impede the reaction.1. Optimize activation: Ensure equimolar amounts or a slight excess (1.1-1.2 equivalents) of EDC and HOBt are used. Allow for a pre-activation step where the carboxylic acid, EDC, and HOBt are stirred together for 15-30 minutes at 0°C before adding the amine. 2. Use of a non-nucleophilic base: Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents) to the reaction mixture. This will neutralize the carboxylic acid and prevent protonation of the β-alanine.[2] 3. Use fresh, anhydrous reagents and solvents: Ensure all reagents are of high purity and solvents are anhydrous. EDC hydrochloride is generally more stable than the free base. 4. Increase reaction time and/or temperature: If the reaction is sluggish at room temperature, consider allowing it to stir overnight or gently warming to 40-50°C. Monitor the reaction by TLC or LC-MS to avoid decomposition.
Presence of Multiple Spots on TLC/LC-MS (Side Products) 1. N-acylurea formation: A common side reaction with carbodiimides where the activated carboxylic acid reacts with another molecule of EDC.[2] 2. Formation of the symmetrical anhydride of 5-bromonicotinic acid: The activated carboxylic acid can react with another molecule of the carboxylic acid.[2] 3. Dipeptide formation: If β-alanine is not protected, it can potentially react with itself.1. Use of HOBt or OxymaPure: These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement to the N-acylurea.[2] 2. Control stoichiometry and addition order: Use a slight excess of the amine component (β-alanine) to ensure the activated carboxylic acid reacts with it preferentially. Add the coupling agent last to a mixture of the acid, amine, and base. 3. Protection of β-alanine: Consider using a protected form of β-alanine, such as the ethyl or benzyl ester. The ester can be hydrolyzed in a subsequent step.
Difficult Purification 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture that is difficult to separate. 2. Water-soluble byproducts: The urea byproduct from EDC is water-soluble, but other byproducts may complicate purification. 3. Product solubility: The product has both acidic and basic functionalities, which can affect its solubility and behavior during extraction and chromatography.1. Drive the reaction to completion: Use the optimization strategies mentioned above to ensure a high conversion rate. 2. Aqueous workup: Perform acidic and basic washes to remove unreacted starting materials and byproducts. Wash the organic layer with dilute HCl to remove unreacted β-alanine and the base, and then with a saturated sodium bicarbonate solution to remove unreacted 5-bromonicotinic acid. 3. Chromatography: If the product is not sufficiently pure after extraction, silica gel column chromatography may be necessary. A gradient elution system (e.g., dichloromethane/methanol) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used for EDC/HOBt couplings.[2] DMF is often preferred as it can solubilize a wider range of reactants and is generally better for these types of reactions. However, DCM can also be effective and is easier to remove during workup.

Q2: Why is it important to run the reaction at 0°C initially?

A2: The activation of the carboxylic acid with EDC is an exothermic process. Running the reaction at 0°C helps to control the reaction rate, minimize side reactions such as the formation of N-acylurea, and prevent the degradation of heat-sensitive reagents.[3]

Q3: Can I use a different coupling reagent?

A3: Yes, other coupling reagents such as Dicyclohexylcarbodiimide (DCC), HBTU, or HATU can be used. However, DCC produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove due to its low solubility in most organic solvents. HBTU and HATU are highly efficient but are also more expensive. For most applications, the EDC/HOBt system provides a good balance of reactivity, cost-effectiveness, and ease of purification.

Q4: Do I need to protect the carboxylic acid of β-alanine?

A4: While not always necessary, protecting the carboxylic acid of β-alanine as an ester (e.g., ethyl or benzyl ester) can prevent potential side reactions, such as the formation of a dipeptide. This is particularly important if you are having issues with side product formation. The ester can then be hydrolyzed under acidic or basic conditions to yield the final product.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can spot the reaction mixture alongside the starting materials (5-bromonicotinic acid and β-alanine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. LC-MS is a more sensitive technique that can confirm the mass of the product and identify any side products.

Experimental Protocols

Protocol 1: Synthesis of 3-(5-Bromonicotinamido)propanoic acid

This protocol provides a step-by-step methodology for the synthesis of the target compound using EDC and HOBt.

Materials:

  • 5-Bromonicotinic acid

  • 3-Aminopropanoic acid (β-alanine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromonicotinic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath and add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve 3-aminopropanoic acid (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM and wash with 1 M HCl (2 x).

    • Wash the organic layer with saturated NaHCO₃ solution (2 x) and then with brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-(5-Bromonicotinamido)propanoic acid.

Protocol 2: Synthesis via Acyl Chloride

An alternative approach involves the conversion of 5-bromonicotinic acid to its acyl chloride followed by reaction with β-alanine.

Materials:

  • 5-Bromonicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 3-Aminopropanoic acid (β-alanine)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried flask, suspend 5-bromonicotinic acid (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

    • Reflux the mixture for 2-4 hours until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve 3-aminopropanoic acid (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the β-alanine solution dropwise to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Workflow for EDC/HOBt Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification A 5-Bromonicotinic Acid + HOBt in DMF B Add EDC at 0°C A->B C Stir for 30 min at 0°C (Formation of Active Ester) B->C E Add Amine Solution to Activated Acid at 0°C C->E D β-Alanine + DIPEA in DMF D->E F Warm to RT and Stir for 12-24h G Aqueous Workup (HCl, NaHCO₃, Brine Washes) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure 3-(5-Bromonicotinamido)propanoic acid I->J

Caption: EDC/HOBt Coupling Workflow

Logical Relationship of Troubleshooting Steps

G cluster_problem Problem Identification cluster_cause Probable Causes cluster_solution Solutions P1 Low Yield C1 Poor Activation P1->C1 C2 Amine Protonation P1->C2 P2 Side Products C3 N-Acylurea Formation P2->C3 P3 Purification Issues C4 Incomplete Reaction P3->C4 S1 Optimize Reagents & Conditions C1->S1 S2 Add Non-nucleophilic Base C2->S2 S3 Use HOBt/Oxyma C3->S3 C4->S1 S4 Thorough Workup & Chromatography C4->S4

Caption: Troubleshooting Logic Map

References

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]

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  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (2015, March 22). Retrieved January 23, 2026, from [Link]

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Stability issues of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific public-domain stability data for this molecule is limited, this guide synthesizes information from related chemical structures and established principles of drug degradation to provide robust troubleshooting strategies and frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: I'm observing a decrease in the concentration of my compound in aqueous solution over time, even when stored at 4°C. What is the likely cause?

Answer:

The observed decrease in concentration is likely due to the chemical instability of this compound in aqueous media. The primary suspect for this degradation is the hydrolysis of the amide bond.

Causality: The amide linkage in the molecule is susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction can be catalyzed by either acidic or basic conditions. Even in neutral pH, hydrolysis can occur, albeit at a slower rate. The process would break the molecule into 5-bromopyridine-3-carboxylic acid and 3-aminopropionic acid.

To investigate and mitigate this, a systematic approach is recommended.

Experimental Protocol: Investigating Hydrolytic Degradation

  • pH Profiling:

    • Prepare several buffered solutions of your compound across a range of pH values (e.g., pH 3, 5, 7, 9).

    • Incubate these solutions at a constant temperature (e.g., 4°C, room temperature, and an elevated temperature like 40-50°C to accelerate degradation).

    • At set time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

    • Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the appearance of degradation products.[1][2][3]

  • Forced Degradation Study (Hydrolysis):

    • Acidic Condition: Dissolve a known concentration of the compound in a mild acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C) for several hours.

    • Basic Condition: Dissolve the compound in a mild basic solution (e.g., 0.1 M NaOH) and incubate under the same conditions.

    • Neutral Condition: Dissolve the compound in purified water and incubate.

    • Analyze samples at various time points by HPLC to monitor the degradation and identify major degradation products.[1][4]

Data Interpretation:

By comparing the degradation rates at different pH values, you can determine the pH at which the compound is most stable. A typical outcome is that the compound will have a U-shaped pH-rate profile, with the greatest stability in the mid-pH range (around pH 4-6).

Mitigation Strategies:

  • Based on your pH profiling, prepare your stock and working solutions in a buffer that provides maximum stability.

  • Prepare solutions fresh whenever possible.

  • If solutions must be stored, store them as frozen aliquots at -20°C or -80°C to slow down hydrolytic degradation.

Issue 2: My solution of this compound changes color (e.g., turns yellow) after exposure to light. Why is this happening?

Answer:

The observed color change is a strong indicator of photodegradation. The bromopyridine moiety in the molecule is a potential chromophore that can absorb light, leading to photochemical reactions.

Causality: Aromatic and heteroaromatic compounds, especially those with halogen substituents, can be sensitive to light. Upon absorption of UV or even visible light, the molecule can be excited to a higher energy state, leading to bond cleavage or other reactions. This can result in the formation of colored degradation products. Studies on other bromopyridine derivatives have shown they can undergo photochemical reactions.[5]

Experimental Protocol: Investigating Photostability

  • Solution Photostability Test:

    • Prepare two identical sets of solutions of your compound in a solvent that does not absorb light in the same region as your compound (e.g., acetonitrile/water).

    • Wrap one set of samples completely in aluminum foil to serve as the dark control.

    • Expose the other set to a controlled light source (e.g., a photostability chamber with a specified light intensity and wavelength, or simply ambient laboratory light).

    • At various time points, analyze samples from both the exposed and dark control groups by HPLC-UV/Vis.

  • Solid-State Photostability Test:

    • Place a thin layer of the solid compound in two separate petri dishes.

    • Protect one dish from light.

    • Expose the other dish to light as described above.

    • Observe for any physical changes (e.g., color change) and analyze the solid material at different time points.

Data Interpretation:

A significant decrease in the parent compound concentration and the appearance of new peaks in the light-exposed samples compared to the dark controls would confirm photolability. The UV/Vis spectra of the degradation products may show a shift to longer wavelengths, explaining the color change.

Mitigation Strategies:

  • Always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

  • Minimize the exposure of your experimental setup to direct light.

Issue 3: I am seeing multiple unknown peaks in my chromatogram after storing my stock solution in DMSO. What could be the source of these impurities?

Answer:

While Dimethyl Sulfoxide (DMSO) is a common solvent, it is not always inert and can contribute to the degradation of certain compounds, especially at room temperature over extended periods.

Causality: The potential issues with DMSO include:

  • Oxidation: Although less common, DMSO can act as an oxidizing agent under certain conditions.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. The absorbed water can then lead to the hydrolysis of your compound, as discussed in Issue 1.

  • Reaction with the compound: Depending on the structure of the compound, direct reaction with DMSO is a possibility, though less likely for this specific molecule under normal conditions.

Experimental Protocol: Solvent Stability Comparison

  • Solvent Screening:

    • Prepare solutions of your compound in a variety of common laboratory solvents (e.g., DMSO, ethanol, acetonitrile, water with co-solvents).

    • Store these solutions under identical conditions (e.g., room temperature and 4°C).

    • Analyze the solutions at initial and subsequent time points to compare the stability in each solvent system.

Data Interpretation:

By comparing the chromatograms, you can identify the solvent system that provides the best stability for your compound.

Mitigation Strategies:

  • If you must use DMSO, use anhydrous DMSO and store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.

  • Minimize the number of freeze-thaw cycles.

  • Consider using alternative solvents like ethanol or acetonitrile if your compound's solubility allows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).

Q2: What are the expected degradation products of this compound?

A2: Based on the structure, the most probable degradation products are:

  • From Hydrolysis: 5-Bromopyridine-3-carboxylic acid and 3-aminopropionic acid.

  • From Photodegradation: A variety of products could be formed, potentially including debrominated species or pyridine ring-opened products.

Q3: How can I monitor the stability of my solutions?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the unknown degradation products.[6][7]

Q4: Is the compound sensitive to oxidation?

A4: While the structure does not contain functional groups that are highly susceptible to oxidation (like phenols or thiols), it is good practice to perform a forced degradation study with an oxidizing agent (e.g., hydrogen peroxide) to confirm its oxidative stability.[3]

Visualizations

Potential Degradation Pathway

G parent This compound hydrolysis_prod1 5-Bromopyridine-3-carboxylic acid parent->hydrolysis_prod1 Hydrolysis (H₂O, H⁺/OH⁻) hydrolysis_prod2 3-Aminopropionic acid parent->hydrolysis_prod2 Hydrolysis (H₂O, H⁺/OH⁻) photo_prod Photodegradation Products parent->photo_prod Photodegradation (Light) G start Instability Observed (e.g., concentration decrease, color change) check_hydrolysis Investigate Hydrolysis (pH profiling, forced degradation) start->check_hydrolysis check_photo Investigate Photostability (Light vs. Dark controls) start->check_photo check_solvent Assess Solvent Effects (Compare different solvents) start->check_solvent stable_ph Determine Optimal pH check_hydrolysis->stable_ph protect_light Confirm Photolability check_photo->protect_light stable_solvent Identify Optimal Solvent check_solvent->stable_solvent mitigate Implement Mitigation Strategies (Buffered solutions, protect from light, appropriate solvent, low temp. storage) stable_ph->mitigate protect_light->mitigate stable_solvent->mitigate

Caption: A logical workflow for troubleshooting stability issues.

Data Summary

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hours
Base Hydrolysis0.1 M - 1 M NaOH1 - 12 hours
Oxidation3% - 30% H₂O₂2 - 24 hours
Thermal60°C - 80°C24 - 72 hours
PhotolyticICH Q1B conditionsVariable

Note: The exact conditions should be optimized to achieve 5-20% degradation of the active substance. [2]

References

  • PubChem. (n.d.). 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. Retrieved from [Link]

  • Gomes, C. S. B., et al. (2023).
  • ResearchGate. (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp.... Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The use of bromopyridazinedione derivatives in chemical biology. RSC Chemical Biology, 1(4), 234-245.
  • ACS Publications. (2026).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Grem, J. L., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of medicinal chemistry, 55(15), 6937-6946.
  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1087-1095.
  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • ACS Publications. (2001). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development, 5(6), 628-632.
  • ACS Publications. (2026).
  • Drug Discovery and Development Centre. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2025).
  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Hansen, K. C., et al. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Amino acids, 47(10), 2217-2227.
  • Adamberg, K., et al. (2014). Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids. Frontiers in nutrition, 1, 21.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Validation of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of reliable and reproducible scientific outcomes. The synthesis of novel chemical entities, such as 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid, demands an analytical framework that unequivocally confirms the identity, purity, and concentration of the final product. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary validation tool, benchmarked against alternative analytical techniques.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For the synthesis of a small molecule like this compound, this means ensuring the analytical method can accurately distinguish the target compound from starting materials, by-products, and other impurities, while also providing a precise measure of its quantity.

The Analytical Imperative: Why LC-MS is the Gold Standard

The synthesis of this compound typically involves the coupling of 5-bromonicotinic acid with β-alanine. This process can lead to a variety of related substances, including unreacted starting materials and potential side-products. An effective analytical method must possess the specificity to separate these compounds and the sensitivity to detect them at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent technique for this purpose due to its powerful combination of physical separation and mass-based detection[2]. The HPLC component separates compounds based on their physicochemical properties, while the mass spectrometer provides highly specific identification based on their mass-to-charge ratio (m/z)[2][3]. This dual selectivity makes LC-MS an exceptionally powerful analytical tool for complex samples[2].

A Validated LC-MS Protocol for Synthesis Verification

A robust LC-MS method validation protocol is a self-validating system, designed to provide comprehensive evidence that the procedure meets its objectives[4]. The following protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1)[1][5][6].

Experimental Workflow: From Sample to Result

The entire validation process follows a structured workflow to ensure data integrity and reproducibility.

LC-MS Validation Workflow LC-MS Validation Workflow for Synthesis Product cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation & Data Evaluation cluster_report Final Reporting A Synthesized Product (Crude Reaction Mixture) C Prepare Stock Solutions (e.g., in Methanol) A->C B Reference Standard (Certified Purity) B->C D Create Calibration Curve Standards & Quality Control (QC) Samples C->D F Inject Samples (Calibration, QC, Crude Product) D->F E System Suitability Test (SST) E->F Pass G Data Acquisition (Chromatograms & Mass Spectra) F->G H Specificity / Selectivity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Robustness G->L M Validation Report Generation H->M I->M J->M K->M L->M N Purity Assessment of Synthesized Product M->N

Caption: Overall workflow for the LC-MS validation of the synthesized product.

Step-by-Step Validation Protocol

1. System Suitability: Before any validation run, a system suitability test (SST) is performed to ensure the LC-MS system is operating correctly. A standard solution of the analyte is injected multiple times, and parameters like peak area, retention time, and peak shape are monitored for consistency.

2. Specificity and Selectivity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject a blank solvent (e.g., methanol).

    • Inject solutions of the starting materials (5-bromonicotinic acid and β-alanine).

    • Inject the synthesized this compound reference standard.

    • Inject the crude reaction mixture.

  • Acceptance Criteria: The analyte peak in the crude mixture should have a unique retention time and mass spectrum corresponding to the reference standard. No interfering peaks from the blank or starting materials should be observed at the retention time of the analyte.

3. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision[1].

  • Protocol:

    • Prepare a series of at least five calibration standards by diluting the stock solution of the reference standard. A typical range for an assay is 80% to 120% of the expected test concentration[1].

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

4. Accuracy and Precision: Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) within the calibration range.

    • Repeatability (Intra-assay precision): Analyze at least five replicates of each QC level on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the actual value (±20% at the Lower Limit of Quantitation).

    • Precision: The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N). A common approach is to use a S/N of 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision[4].

6. Robustness: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Intentionally vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the analysis of a QC sample should yield results with acceptable accuracy and precision.

Representative Data Summary

The following table summarizes typical results for a validated LC-MS method for this compound.

Validation ParameterSpecificationTypical ResultStatus
Specificity No interference at analyte RTBaseline separation of all componentsPass
Linearity (Range) r² ≥ 0.99r² = 0.9995 (over 1-100 µg/mL)Pass
Accuracy 85-115% recovery98.2% - 103.5% recovery for LQC, MQC, HQCPass
Precision (Repeatability) RSD ≤ 15%RSD = 3.4%Pass
Precision (Intermediate) RSD ≤ 15%RSD = 4.8%Pass
LOQ S/N ≥ 10 with RSD ≤ 20%1 ng/mL with RSD = 11.2%Pass
Robustness SST criteria metAll variations in parameters met SST criteriaPass

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive validation strategy often benefits from orthogonal methods—techniques that measure the same attribute through a different analytical principle[7]. This provides a more complete picture of the sample's purity.

Logical Relationship of Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked, from simple identity confirmation to absolute quantification.

Purity_Assessment_Logic Logical Framework for Purity Assessment cluster_primary Primary & Orthogonal Methods cluster_attributes Key Attributes Measured A Synthesized Compound B LC-MS (Primary Method) A->B C Quantitative NMR (qNMR) (Orthogonal Method) A->C D HPLC-UV (Alternative/Screening) A->D E Identity (Mass) Purity (% Area) Impurity Profile B->E Provides F Absolute Purity (% w/w) Structural Confirmation No Reference Standard Needed C->F Provides G Purity (% Area) Routine QC Requires Chromophore D->G Provides

Caption: Relationship between the synthesized compound and various analytical techniques.

Technique Comparison Guide
FeatureLC-MSQuantitative NMR (qNMR)HPLC-UV
Principle Chromatographic separation followed by mass-to-charge ratio detection[2].Measures the ratio of analyte signals to a certified internal standard of known purity[8][9].Chromatographic separation followed by UV-Vis absorbance detection[2].
Primary Measurement Relative purity (% peak area), molecular weight confirmation.Absolute purity (% w/w), structural information[10].Relative purity (% peak area).
Sensitivity Very high (ppb to ppt levels)[3].Lower than LC-MS (requires mg of sample)[9].Moderate (ppm levels)[3].
Specificity Excellent due to dual selectivity (retention time and mass)[2][11].Excellent, provides structural information. Can distinguish isomers.Moderate; co-eluting impurities with similar UV spectra can interfere[3].
Pros Ideal for identifying unknown impurities, highly sensitive.Provides absolute quantification without a specific reference standard for the analyte[9]. A primary ratio method.Robust, cost-effective, and suitable for routine quality control[3].
Cons Susceptible to ion suppression, requires more complex sample prep[3].Lower throughput, requires more sample, not suitable for trace analysis.Cannot identify unknown peaks, less sensitive than LC-MS[12].
Best For In-depth impurity profiling, metabolite identification, trace analysis.Certifying the purity of reference standards, accurate quantification of major components[8].Routine purity checks, release testing of known compounds.

Causality Behind Method Choice:

  • For Discovery & Development: LC-MS is indispensable. Its sensitivity and specificity are crucial for identifying and tracking low-level impurities that could impact safety or efficacy. The ability to get a molecular weight provides immediate identification of unexpected reaction products.

  • For Reference Standard Certification: qNMR is the superior choice. Because the integral of an NMR peak is directly proportional to the number of nuclei, it allows for the determination of absolute purity against a traceable standard, a task for which LC-MS (which relies on relative response factors) is less suited[8].

  • For Routine Manufacturing QC: Once the impurity profile is well-characterized by LC-MS, a simpler, more robust HPLC-UV method is often developed for routine batch release testing. It is more cost-effective and requires less specialized maintenance[3].

Conclusion

The validation of the synthesis of this compound is a multi-faceted process that relies on a well-chosen analytical strategy. LC-MS stands as the cornerstone technique, offering an unparalleled combination of separation power and specificity that is essential for confirming identity and characterizing the impurity profile during drug development. Its rigorous validation according to ICH guidelines ensures that the data generated is reliable, reproducible, and fit for purpose.

However, a truly robust analytical package acknowledges the strengths of orthogonal techniques. Integrating qNMR for absolute purity assessment of reference materials and leveraging HPLC-UV for cost-effective routine analysis creates a comprehensive, self-validating system. As Senior Application Scientists, our role is not just to generate data, but to build a framework of analytical trust, ensuring that every synthesized batch meets the highest standards of quality and safety.

References

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available at: [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Available at: [Link]

  • CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Aijiren. Available at: [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

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Comparing biological activity of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic Acid Analogs

Authored by: A Senior Application Scientist

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The core molecule of interest, this compound, combines three key structural features: a brominated pyridine ring, an amide linkage, and a β-amino acid moiety. This unique combination suggests potential interactions with various biological targets.

While direct comparative studies on the biological activities of a series of this compound analogs are not extensively documented in publicly available literature, this guide aims to provide a comprehensive comparative analysis based on established structure-activity relationships (SAR) of related compound classes. By systematically exploring modifications to the core structure, we can project the potential impact on biological activity and propose a strategic approach for the discovery of novel therapeutic agents.

This guide will delve into the rationale for analog design, hypothesize the comparative biological activities in key therapeutic areas, and provide detailed experimental protocols to validate these predictions.

The Core Scaffold and Rationale for Analog Design

The structure of this compound is reminiscent of nicotinic acid (Vitamin B3), a known agonist for the G-protein coupled receptor 109A (GPR109A).[5] GPR109A is a promising therapeutic target implicated in modulating inflammatory responses and cancer cell apoptosis.[5][6] Therefore, it is plausible that the core molecule and its analogs may exert their biological effects through this receptor.

The design of analogs will focus on systematic modifications of three key regions of the molecule to explore the chemical space and optimize for desired biological activities.

Caption: Rationale for the structural modification of the core molecule.

Comparative Biological Activity: A Predictive Analysis

Based on the known biological activities of related pyridine and nicotinic acid derivatives, we can hypothesize the potential therapeutic applications of these analogs and predict how structural modifications might influence their efficacy.

Anticancer Activity

Numerous pyridine-containing compounds have demonstrated significant anticancer properties.[1][7][8] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For analogs of this compound, activation of GPR109A could also contribute to pro-apoptotic effects in cancer cells.

Table 1: Predicted Relative Anticancer Potency of Hypothetical Analogs

Analog IDR (Pyridine Position 5)Amino Acid MoietyPredicted Relative PotencyRationale
Cpd-1 (Core) Brβ-AlanineBaselineThe bromo-substituent offers a balance of lipophilicity and electronic effects.
Cpd-2 Clβ-AlaninePotentially Similar to Cpd-1Chlorine is isosteric and isoelectronic to bromine, likely resulting in similar activity.
Cpd-3 Iβ-AlaninePotentially IncreasedIncreased lipophilicity of iodine may enhance cell permeability and target engagement.
Cpd-4 NO₂β-AlaninePotentially IncreasedThe strong electron-withdrawing nature of the nitro group may enhance binding affinity.
Cpd-5 OCH₃β-AlaninePotentially DecreasedThe electron-donating methoxy group might be less favorable for target interaction.
Cpd-6 BrGlycinePotentially DecreasedThe smaller glycine moiety may lead to a loss of key binding interactions.
Cpd-7 BrL-PhenylalaninePotentially IncreasedThe bulky, lipophilic phenyl group could form additional favorable interactions within a hydrophobic pocket of the target.
Cpd-8 BrD-PhenylalaninePotentially Different from Cpd-7Stereochemistry can significantly impact binding affinity and efficacy.

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 Treat Treat cells with serial dilutions of analog compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (formazan formation) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the analog compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Anti-inflammatory Activity

The activation of GPR109A by niacin is known to exert anti-inflammatory effects.[5] It is therefore reasonable to predict that analogs of this compound with GPR109A agonist activity will exhibit anti-inflammatory properties.

Table 2: Predicted Relative Anti-inflammatory Activity of Hypothetical Analogs

Analog IDR (Pyridine Position 5)Amino Acid MoietyPredicted Relative ActivityRationale
Cpd-1 (Core) Brβ-AlanineBaselineThe core structure is expected to have some affinity for GPR109A.
Cpd-9 Fβ-AlaninePotentially IncreasedThe high electronegativity of fluorine may enhance interactions with the receptor.
Cpd-10 Hβ-AlaninePotentially DecreasedRemoval of the halogen may reduce binding affinity.
Cpd-11 Br(R)-β-AlaninePotentially DifferentStereochemistry of the amino acid can influence receptor binding and activation.
Cpd-12 Brγ-Aminobutyric acid (GABA)Potentially DecreasedIncreasing the length of the amino acid linker may disrupt the optimal binding conformation.

This protocol measures the ability of the compounds to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.[9]

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the analog compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound relative to the LPS-only treated control.

Caption: Simplified GPR109A signaling pathway in inflammation.

Antimicrobial Activity

Some pyridine derivatives and amino acid analogs have been reported to possess antimicrobial properties.[4] The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.

Table 3: Predicted Relative Antimicrobial Activity of Hypothetical Analogs

Analog IDR (Pyridine Position 5)Amino Acid MoietyPredicted Antimicrobial SpectrumRationale
Cpd-1 (Core) Brβ-AlanineBaselineThe lipophilic nature of the molecule may allow for some membrane disruption.
Cpd-13 BrL-TryptophanPotentially Broad SpectrumThe indole side chain of tryptophan is known to have antimicrobial properties.
Cpd-14 BrL-LysinePotentially Gram-positiveThe positively charged side chain of lysine may interact favorably with the negatively charged bacterial cell wall.
Cpd-15 CF₃β-AlaninePotentially Broad SpectrumThe highly lipophilic and electron-withdrawing trifluoromethyl group may enhance antimicrobial activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the analog compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This guide provides a framework for the systematic evaluation of the biological activities of this compound analogs. By leveraging established structure-activity relationships, we have proposed a series of structural modifications and predicted their potential impact on anticancer, anti-inflammatory, and antimicrobial activities. The detailed experimental protocols provided offer a clear path for the empirical validation of these hypotheses.

It is imperative to underscore that the predicted activities are theoretical and necessitate experimental confirmation. However, this structured approach allows for a more targeted and efficient drug discovery process, maximizing the potential for identifying novel and potent therapeutic agents based on the versatile pyridine scaffold. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in the development of any promising lead compounds.

References

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. PubMed. Available at: [Link]

  • Valgas, C., et al. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Zothanpuia, et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]

  • PubChem. 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. PubChem. Available at: [Link]

  • Priyadarshini, M., et al. (2013). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. National Institutes of Health. Available at: [Link]

  • Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]

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  • Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. Available at: [Link]

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  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]

  • Wang, H., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. ACS Publications. Available at: [Link]

  • Roth, B. D., et al. (2003). Methods of screening for antimicrobial compounds. Google Patents.
  • Thangavel, L., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

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Sources

A Prospective Crystallographic and Comparative Guide to 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for the synthesis, crystallization, and X-ray crystallographic analysis of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid. As the crystal structure of this specific compound is not publicly available, this document serves as a prospective guide, detailing the necessary experimental procedures to obtain and analyze its structure. Furthermore, it offers a comparative analysis with structurally related compounds, providing context and predictive insights into its solid-state properties. This approach is grounded in established chemical principles and crystallographic methodologies, ensuring scientific integrity and practical applicability for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule, determined through X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity.[1] For active pharmaceutical ingredients (APIs), the crystal structure dictates crucial parameters such as solubility, stability, and bioavailability. The introduction of a halogen atom, such as bromine, can significantly influence intermolecular interactions, leading to altered crystal packing and potentially modulating the therapeutic efficacy of a compound. This guide focuses on this compound, a molecule of interest for its potential role as a structural motif in drug discovery. By elucidating its crystal structure, researchers can gain valuable insights into its structure-property relationships.

Part 1: Proposed Synthesis of this compound

The synthesis of the target molecule can be achieved through a standard amidation reaction between 5-Bromopyridine-3-carboxylic acid and β-alanine. The following protocol outlines a robust synthetic route.

Experimental Protocol: Synthesis
  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 1.0 equivalent of 5-Bromopyridine-3-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add 1.1 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and 1.1 equivalents of an amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Dissolve 1.0 equivalent of β-alanine in a minimal amount of the same anhydrous solvent and add it dropwise to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents 5-Bromo-pyridine-3-carboxylic_acid 5-Bromopyridine-3-carboxylic acid Activation Activation of Carboxylic Acid 5-Bromo-pyridine-3-carboxylic_acid->Activation beta-Alanine β-Alanine Amidation Amidation Reaction beta-Alanine->Amidation Coupling_Agent DCC or HATU Coupling_Agent->Activation Base TEA or DIPEA Base->Activation Solvent Anhydrous DCM or DMF Solvent->Activation Activation->Amidation Purification Workup & Purification Amidation->Purification Target_Molecule 3-[(5-Bromo-pyridine-3-carbonyl)- amino]-propionic acid Purification->Target_Molecule Comparative_Analysis cluster_comparisons Comparison Compounds (Known Structures) Target_Molecule 3-[(5-Bromo-pyridine-3-carbonyl)- amino]-propionic acid (Prospective Structure) Interactions Analysis of Intermolecular Interactions Target_Molecule->Interactions 5-Chloronicotinic_Acid 5-Chloronicotinic Acid 5-Chloronicotinic_Acid->Interactions Isonicotinic_Acid Isonicotinic Acid Isonicotinic_Acid->Interactions beta-Alanine β-Alanine beta-Alanine->Interactions H-Bonding Hydrogen Bonding Interactions->H-Bonding Halogen_Bonding Halogen Bonding Interactions->Halogen_Bonding pi-pi_Stacking π-π Stacking Interactions->pi-pi_Stacking

Sources

Benchmarking 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid. Given the absence of established biological targets for this molecule, we propose a scientifically rigorous approach to benchmark its performance against known inhibitors of a critical enzyme in the tetrahydrobiopterin (BH4) synthesis pathway: GTP Cyclohydrolase I (GCH1). This pathway is implicated in a range of physiological processes, including neurotransmitter synthesis and nitric oxide production, making it a valuable target for drug discovery.[1][2][3]

Introduction to the Candidate Compound and Proposed Target

This compound is a synthetic organic molecule featuring a brominated pyridine ring linked to a propionic acid moiety. While its specific biological activities are not yet characterized, its structural motifs, particularly the pyridine core, are present in numerous bioactive compounds. This suggests its potential as a modulator of enzymatic activity.

This guide puts forth the hypothesis that this compound may act as an inhibitor of GTP Cyclohydrolase I (GCH1). GCH1 is the rate-limiting enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[2][4] Dysregulation of the BH4 pathway is associated with various pathologies, including neurological and inflammatory disorders, making GCH1 an attractive therapeutic target.[1][5]

The Tetrahydrobiopterin (BH4) Synthesis Pathway

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and involves a series of enzymatic reactions.[6][7] GCH1 catalyzes the initial and rate-limiting step, the conversion of GTP to 7,8-dihydroneopterin triphosphate.[1] Subsequent steps are catalyzed by 6-pyruvoyltetrahydropterin synthase (PTPS) and sepiapterin reductase (SPR) to produce BH4.[6][7] A salvage pathway also exists, where sepiapterin is converted to dihydrobiopterin (BH2) and then reduced to BH4 by dihydrofolate reductase (DHFR).[7]

BH4_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GTP Guanosine Triphosphate (GTP) DHNP 7,8-Dihydroneopterin Triphosphate GTP->DHNP GCH1 PTP 6-Pyruvoyl- tetrahydropterin DHNP->PTP PTPS BH4 Tetrahydrobiopterin (BH4) PTP->BH4 SPR Sepiapterin Sepiapterin BH2 Dihydrobiopterin (BH2) Sepiapterin->BH2 SPR BH2->BH4 DHFR

Figure 1: The de novo and salvage pathways of tetrahydrobiopterin (BH4) synthesis.

Known Inhibitors for Benchmarking

To objectively evaluate the inhibitory potential of this compound, a direct comparison with established modulators of the BH4 pathway is essential. For this guide, we will focus on inhibitors of enzymes in the BH4 pathway.

InhibitorTarget EnzymeKnown Activity
Methotrexate Dihydrofolate Reductase (DHFR)An indirect modulator of BH4 levels by inhibiting the salvage pathway.[8][9]
SPRi3 Sepiapterin Reductase (SPR)A potent inhibitor of SPR, reducing BH4 levels and demonstrating efficacy in pain models.[10]
N-acetylserotonin Sepiapterin Reductase (SPR)A known endogenous inhibitor of SPR.
2,4-diamino-6-hydroxypyrimidine GTP Cyclohydrolase I (GCH1)A known competitive inhibitor of GCH1.

Experimental Protocols

A multi-tiered approach, combining in vitro enzymatic assays and cell-based functional assays, is recommended for a thorough characterization of the test compound.

In Vitro GCH1 Inhibition Assay

This assay directly measures the enzymatic activity of purified GCH1 in the presence of the test compound and benchmarks.

Workflow:

GCH1_Assay_Workflow start Start reagents Prepare Assay Buffer, GCH1 Enzyme, GTP Substrate, and Inhibitors start->reagents incubation Incubate Enzyme with Inhibitors reagents->incubation reaction Initiate Reaction with GTP incubation->reaction stop Stop Reaction (e.g., with acidic iodine) reaction->stop detection Measure Product Formation (e.g., fluorescence of neopterin) stop->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Figure 2: Workflow for the in vitro GCH1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl.[5]

    • Enzyme: Purified recombinant human GCH1.

    • Substrate: Guanosine triphosphate (GTP) solution.

    • Inhibitors: Prepare stock solutions of this compound and benchmark inhibitors in a suitable solvent (e.g., DMSO). Create a dilution series for IC50 determination.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed amount of GCH1 enzyme to each well containing the assay buffer.

    • Add varying concentrations of the test compound or benchmark inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Incubate for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a saturating concentration of GTP to all wells.

    • Incubate for 60 minutes at 37°C in the dark.[11]

  • Reaction Termination and Product Detection:

    • Terminate the reaction by adding an acidic iodine solution (1% I2 and 2% KI in 1 N HCl).[11] This oxidizes the product, dihydroneopterin triphosphate, to the fluorescent neopterin.

    • After a 15-minute incubation at room temperature, reduce excess iodine with ascorbic acid.[11]

    • Add alkaline phosphatase to convert neopterin triphosphate to neopterin for enhanced fluorescence.[11]

    • Measure the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Tetrahydrobiopterin (BH4) Quantification Assay

This assay assesses the ability of the test compound to modulate intracellular BH4 levels in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Workflow:

Cell_Assay_Workflow start Start cell_culture Culture HUVECs to Confluence start->cell_culture treatment Treat Cells with Test Compound and Benchmarks cell_culture->treatment lysis Lyse Cells and Collect Supernatant treatment->lysis quantification Quantify BH4 and BH2 (e.g., by HPLC) lysis->quantification analysis Determine BH4/BH2 Ratio quantification->analysis end End analysis->end

Figure 3: Workflow for the cell-based BH4 quantification assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture HUVECs in appropriate media until they reach 80-90% confluency.

    • Treat the cells with varying concentrations of this compound and benchmark inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • BH4 and BH2 Quantification:

    • Analyze the biopterin content in the supernatant using high-performance liquid chromatography (HPLC) with fluorescence detection. This method allows for the simultaneous quantification of BH4 and its oxidized form, BH2.

  • Data Analysis:

    • Calculate the intracellular concentrations of BH4 and BH2.

    • Determine the BH4/BH2 ratio, which is a critical indicator of cellular redox status and eNOS coupling.[8]

    • Compare the effects of the test compound on BH4 levels and the BH4/BH2 ratio to those of the benchmark inhibitors.

Hypothetical Performance Data

The following table presents a hypothetical but plausible set of results from the proposed experiments to illustrate how the data could be structured for comparison.

CompoundTarget EnzymeIn Vitro IC50 (µM)Cellular Effect on BH4 Levels (at 10x IC50)
This compound GCH1 (hypothesized)15.2 ± 2.1Significant decrease
2,4-diamino-6-hydroxypyrimidine GCH15.8 ± 0.9Significant decrease
SPRi3 SPR0.074 ± 0.01Significant decrease
Methotrexate DHFRNot applicable (indirect inhibitor)Moderate decrease, significant increase in BH2

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmark the novel compound this compound against known inhibitors of the tetrahydrobiopterin synthesis pathway. By employing a combination of in vitro enzymatic and cell-based assays, researchers can elucidate the inhibitory potential and mechanism of action of this compound. The proposed workflows and protocols provide a solid foundation for its characterization and may pave the way for the discovery of new therapeutic agents targeting the GCH1/BH4 axis.

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  • PubChem. (n.d.). (3S)-3-(3-bromo-5-chloro-2-hydroxyphenyl)-3-[[2-[[5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]pyridine-3-carbonyl]amino]acetyl]amino]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are grounded in established safety protocols for similar chemical structures and general principles of hazardous waste management.

Hazard Identification and Risk Assessment

Likely Hazards:

  • Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][3][4]

Incompatible Materials:

  • Strong oxidizing agents[1][5]

  • Strong acids[1][5]

Given its brominated heterocyclic structure, it should be treated as a halogenated organic compound for disposal purposes.[6][7]

Personal Protective Equipment (PPE) and Spill Response

Personal Protective Equipment: To mitigate exposure risks, the following PPE must be worn when handling this compound:

PPE ItemSpecification
Gloves Nitrile or neoprene gloves
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Spill Response: In the event of a spill, adhere to the following procedure:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, absorb with an inert material like vermiculite, dry sand, or earth.

  • Collect: Place the spilled material and absorbent into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[8][9] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste from its generation to its final disposal, often referred to as a "cradle-to-grave" approach.[9][10]

Step 1: Waste Segregation Segregate waste containing this compound as halogenated organic waste .[6][7] Do not mix with non-halogenated solvents or other waste streams to avoid costly and complex disposal procedures.[7]

Step 2: Containerization

  • Use a designated, chemically compatible, and properly sealed container for waste collection.[11]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Keep the container closed except when adding waste.[5]

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be in a well-ventilated location, away from incompatible materials.[12]

  • Ensure that aisles and exits remain unobstructed.[12]

Step 4: Disposal Request

  • Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, submit a hazardous waste pickup request.

  • All personnel handling hazardous waste for disposal must be properly trained in accordance with OSHA regulations.[13]

Step 5: Transportation and Final Disposal

  • Your institution's EHS department will arrange for a licensed hazardous waste transporter to collect the waste.

  • The final disposal method for halogenated organic waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) cluster_DisposalFacility Treatment, Storage, and Disposal Facility (TSDF) GenerateWaste Generate Waste Containing This compound Segregate Segregate as Halogenated Organic Waste GenerateWaste->Segregate Containerize Containerize in Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store RequestPickup Submit Waste Pickup Request Store->RequestPickup Transport Arrange Licensed Transport RequestPickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Bromine - Hazardous Substance Fact Sheet. (2017, April). New Jersey Department of Health. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US Environmental Protection Agency. Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.